Product packaging for Erysubin A(Cat. No.:)

Erysubin A

Cat. No.: B108419
M. Wt: 352.3 g/mol
InChI Key: FJWVISOPPWPZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erysubin A has been reported in Erythrina suberosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B108419 Erysubin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWVISOPPWPZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Erysubin A: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavonoid Erysubin A, focusing on its natural sources, phytochemical context, and detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring isoflavone that has been primarily isolated from the wood of Erythrina suberosa Roxb. [1][2][3]. Commonly known as the Indian Coral Tree or Corky Coral Tree, this deciduous tree belongs to the Fabaceae family and is widely distributed in Southeast Asia[3][4].

The genus Erythrina is a rich reservoir of bioactive secondary metabolites. The wood, bark, roots, and seeds of Erythrina suberosa contain a diverse array of compounds, including alkaloids, triterpenoids, and a significant number of flavonoids and isoflavonoids[1][5][6]. This compound is part of a larger family of related structures, including Erysubin B, also found in the wood, and Erysubins C, D, E, and F, which have been isolated from the roots of the plant[1][7][8]. This rich phytochemical profile makes Erythrina suberosa a plant of significant interest for natural product research.

G cluster_0 Phytochemicals from Erythrina suberosa cluster_1 Isoflavonoids cluster_2 Pterocarpans cluster_3 Alkaloids ES Erythrina suberosa ErysubinA This compound (Wood) ES->ErysubinA ErysubinB Erysubin B (Wood) ES->ErysubinB ErysubinF Erysubin F (Roots) ES->ErysubinF Alpinumisoflavone Alpinumisoflavone (Bark) ES->Alpinumisoflavone ErysubinC Erysubin C (Roots) ES->ErysubinC ErysubinE Erysubin E (Roots) ES->ErysubinE Cristacarpin Cristacarpin ES->Cristacarpin Erysodine Erysodine (Seeds) ES->Erysodine Erythraline Erythraline ES->Erythraline Hypaphorine Hypaphorine (Seeds) ES->Hypaphorine

Fig. 1: Major classes of phytochemicals isolated from various parts of Erythrina suberosa.

Isolation and Purification Protocol

While the original paper detailing the specific isolation of this compound was not available in the searched literature, a representative protocol has been constructed based on established methods for isolating isoflavonoids from Erythrina species[4][5][7]. The procedure involves solvent extraction, liquid-liquid partitioning to separate compounds by polarity, and sequential chromatographic techniques for final purification.

Experimental Protocol

Step 1: Preparation of Plant Material

  • Obtain wood shavings or coarse powder from the wood of Erythrina suberosa.

  • Air-dry the plant material in the shade for 7-10 days until a constant weight is achieved.

  • Grind the dried material into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • Macerate the powdered plant material (e.g., 1 kg) in 80% methanol (MeOH) or acetone at room temperature for a period of 7 to 21 days, with occasional agitation[3].

  • Filter the extract through muslin cloth followed by Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, semi-solid crude extract.

Step 3: Liquid-Liquid Partitioning

  • Suspend the crude methanolic extract in distilled water to form an aqueous suspension.

  • Perform successive solvent partitioning in a separatory funnel with solvents of increasing polarity.

  • First, partition against a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar constituents. Discard the non-polar layer.

  • Next, partition the remaining aqueous layer against a medium-polarity solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Isoflavonoids like this compound are expected to partition into this fraction.

  • Collect the DCM or EtOAc fraction and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the isoflavonoid-rich fraction.

Step 4: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Pre-adsorb the dried isoflavonoid-rich fraction onto a small amount of silica gel (60-120 mesh).

    • Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient solvent system, gradually increasing the polarity. A common system is a hexane-ethyl acetate gradient, starting from 100% hexane and progressing to 100% EtOAc, followed by an EtOAc-methanol gradient if necessary.

    • Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3) and visualize under UV light (254 nm and 365 nm).

    • Pool fractions with similar TLC profiles that correspond to the target compound.

  • Preparative TLC or Sephadex LH-20 Chromatography (Fine Purification):

    • Further purify the pooled fractions containing this compound using preparative TLC or size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove closely related impurities.

    • Monitor the purity of the final isolate using High-Performance Liquid Chromatography (HPLC).

G Start E. suberosa Wood Powder Extraction Maceration with 80% Methanol (3x, Room Temp) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (vs. Hexane, then DCM) CrudeExtract->Partitioning DCM_Fraction DCM Fraction (Isoflavonoid Rich) Partitioning->DCM_Fraction Collect DCM Layer SilicaCC Silica Gel Column Chromatography (Hexane-EtOAc Gradient) DCM_Fraction->SilicaCC TLC Fraction Pooling based on TLC SilicaCC->TLC FinalPurification Final Purification (Prep. TLC or Sephadex LH-20) TLC->FinalPurification FinalProduct Pure this compound FinalPurification->FinalProduct

Fig. 2: Experimental workflow for the isolation and purification of this compound.

Structural Characterization and Data

The structure of an isolated natural product is elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental formula. Tandem MS (MS/MS) provides fragmentation patterns that help identify structural motifs[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information on the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC) are used to establish the precise connectivity of atoms[2].

  • Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the chromophore system of the molecule. The absorption maxima (λmax) are characteristic of the flavonoid subclass[11][12].

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their vibrational frequencies[7].

Quantitative Data for this compound

Specific quantitative data, including isolation yield and detailed spectroscopic values for this compound, were not available in the abstracts of the searched scientific literature. The following tables are structured to present this data once it is obtained from the primary literature. For context, typical spectral characteristics for isoflavones are noted.

Table 1: Isolation Yield

Plant Part Extraction Method Yield of this compound Reference

| Wood | Methanol Extraction, Chromatography | Data not available in search results | Tanaka (as cited in[1]) |

Table 2: Mass Spectrometry Data

Technique Ionization Mode Molecular Formula [M+H]⁺ or [M-H]⁻ (m/z) Key Fragments (m/z)
ESI-MS Negative/Positive C₂₀H₁₈O₄ Data not available in search results Data not available in search results

| Note: The molecular weight of this compound is 322.35 g/mol . Fragmentation often involves retro-Diels-Alder (RDA) reactions of the C-ring. |

Table 3: UV-Visible Spectroscopy Data

Solvent Band I (λmax, nm) Band II (λmax, nm) Reference
Methanol (MeOH) Data not available in search results Data not available in search results [8]

| Note: Isoflavones typically exhibit Band I between 300-330 nm and Band II between 245-295 nm[12]. |

Table 4: Infrared Spectroscopy Data

Medium Key Absorptions (cm⁻¹) Functional Group Assignment
KBr Data not available in search results Phenolic -OH, Aromatic C=C, Carbonyl C=O, Ether C-O

| Note: Expected peaks include a broad band at ~3400 cm⁻¹ (hydroxyl), ~1630 cm⁻¹ (carbonyl), and ~1600-1450 cm⁻¹ (aromatic rings). |

Table 5: NMR Spectroscopic Data

Nucleus Solvent Chemical Shifts (δ, ppm)
¹H-NMR CDCl₃ or Acetone-d₆ Data not available in search results
¹³C-NMR CDCl₃ or Acetone-d₆ Data not available in search results

| Note: The ¹H-NMR spectrum of isoflavones typically shows a characteristic singlet for H-2 around δ 7.8-8.2 ppm. Signals for the pyran ring and aromatic protons would also be present[2][13]. |

References

An In-depth Technical Guide to the Putative Biosynthesis of Erysubin A in Erythrina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Erythrina is a rich source of structurally diverse and biologically active secondary metabolites, particularly prenylated isoflavonoids. Among these, Erysubin A, an isoflavone isolated from Erythrina suberosa, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes detailed experimental protocols for the characterization of this pathway and presents a framework for the quantitative analysis of its intermediates and enzymes. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Isoflavonoids are a class of flavonoids predominantly found in leguminous plants, where they play critical roles in plant defense and symbiotic nitrogen fixation. The genus Erythrina is particularly known for producing a wide array of complex isoflavonoids, many of which are prenylated. Prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) derived isoprenoid group, often enhances the biological activity of flavonoids.

This compound is a prenylated isoflavonoid whose specific biosynthetic pathway has not been fully elucidated. However, based on the well-established general phenylpropanoid and isoflavonoid pathways, a putative pathway can be constructed. This guide outlines this proposed pathway, from the initial precursor L-phenylalanine to the final assembly of this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages:

  • The General Phenylpropanoid Pathway: The synthesis of the C6-C3 phenylpropanoid backbone.

  • The Isoflavonoid Branch: The rearrangement of the flavonoid skeleton to form the isoflavonoid core.

  • Tailoring and Prenylation: Hydroxylation and prenylation of the isoflavonoid core to yield this compound.

Stage 1: The General Phenylpropanoid Pathway

This initial stage converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, a key entry point into flavonoid biosynthesis.

  • Step 1: Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

  • Step 2: Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce 4-coumaric acid.

  • Step 3: 4-Coumarate:CoA Ligase (4CL): 4-coumaric acid is activated with Coenzyme A to form 4-coumaroyl-CoA.

Stage 2: The Isoflavonoid Branch

This stage involves the formation of the characteristic isoflavonoid skeleton.

  • Step 4: Chalcone Synthase (CHS): 4-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA to form naringenin chalcone.

  • Step 5: Chalcone Isomerase (CHI): Naringenin chalcone is cyclized to form the flavanone naringenin.

  • Step 6: Isoflavone Synthase (IFS): Naringenin undergoes a 2,3-aryl migration to form the isoflavone genistein. This is a key branching point from the general flavonoid pathway.

Stage 3: Tailoring and Prenylation

The final stage involves specific modifications to the isoflavonoid core to produce this compound.

  • Step 7: Hydroxylation: The isoflavone core may undergo further hydroxylation by specific hydroxylases.

  • Step 8: Prenylation: A prenyltransferase attaches a prenyl group from DMAPP to the isoflavonoid backbone. The exact position of prenylation is a key determinant of the final structure of this compound.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Erysubin_A_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein (Isoflavone Core) Naringenin->Genistein IFS Erysubin_A This compound Genistein->Erysubin_A Prenyltransferase DMAPP DMAPP DMAPP->Erysubin_A Prenyltransferase

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

Specific quantitative data for the this compound biosynthetic pathway are not extensively available in the public domain. The following tables provide a template for organizing such data as it becomes available through empirical research.

Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway

EnzymeAbbreviationSubstrate(s)Product(s)
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic Acid
Cinnamate-4-HydroxylaseC4HCinnamic Acid4-Coumaric Acid
4-Coumarate:CoA Ligase4CL4-Coumaric Acid, CoA, ATP4-Coumaroyl-CoA
Chalcone SynthaseCHS4-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone
Chalcone IsomeraseCHINaringenin ChalconeNaringenin
Isoflavone SynthaseIFSNaringeninGenistein
PrenyltransferasePTGenistein, DMAPPPrenylated Genistein

Table 2: Template for Enzyme Kinetic Parameters

EnzymeK_m (µM)V_max (µmol/s/mg)k_cat (s⁻¹)
PAL
C4H
4CL
CHS
CHI
IFS
PT

Table 3: Template for Metabolite Concentrations in Erythrina Tissues

MetaboliteTissue (e.g., Leaf, Root)Concentration (µg/g fresh weight)
L-Phenylalanine
Cinnamic Acid
4-Coumaric Acid
Naringenin
Genistein
This compound

Detailed Experimental Protocols

The following are representative protocols for the characterization of the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantitative Analysis of Isoflavonoids by HPLC

Objective: To extract and quantify this compound and its precursors from Erythrina plant material.

Materials:

  • Erythrina plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • 80% (v/v) methanol

  • 0.1% (v/v) formic acid

  • HPLC system with a C18 column and UV or MS detector

  • Analytical standards for precursor metabolites and this compound

Procedure:

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube. Repeat the extraction of the pellet with another 1 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried extract in 200 µL of 50% methanol containing 0.1% formic acid.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the sample into the HPLC system.

  • HPLC Conditions (example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm or MS with electrospray ionization.

  • Quantify the compounds by comparing peak areas to a standard curve generated with analytical standards.

Protocol 2: Heterologous Expression and Enzyme Assay of a Putative Prenyltransferase

Objective: To characterize the function of a candidate prenyltransferase gene from Erythrina.

Materials:

  • Candidate prenyltransferase cDNA cloned into an expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

  • Expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae)

  • Appropriate growth media and inducing agent (e.g., IPTG for E. coli, galactose for yeast)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Substrates: Genistein and DMAPP

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

  • HPLC system for product analysis

Procedure:

  • Transform the expression vector into the host cells.

  • Grow a culture of the transformed cells to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Induce protein expression with the appropriate inducer and continue to grow the culture under optimal conditions (e.g., lower temperature for several hours).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation to obtain the crude protein extract.

  • Set up the enzyme assay in a total volume of 100 µL containing:

    • 100 µM Genistein

    • 200 µM DMAPP

    • 50 µL of crude protein extract

    • Assay buffer to 100 µL

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and transfer the organic (upper) layer to a new tube.

  • Evaporate the ethyl acetate and re-dissolve the residue in methanol for HPLC analysis to detect the formation of the prenylated product.

Protocol 3: Gene Silencing using RNA Interference (RNAi) to Validate Gene Function

Objective: To confirm the role of a specific gene (e.g., IFS) in the this compound pathway in Erythrina.

Materials:

  • RNAi vector (e.g., a vector containing inverted repeats of a target gene fragment)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Erythrina explants for transformation (e.g., leaf discs, cotyledons)

  • Tissue culture media for regeneration and selection

Procedure:

  • Design and clone a fragment (e.g., 300-500 bp) of the target gene into an RNAi vector in a sense and antisense orientation, separated by an intron, to create a hairpin RNA (hpRNA) construct.

  • Transform the RNAi construct into Agrobacterium tumefaciens.

  • Co-cultivate the transformed Agrobacterium with Erythrina explants.

  • Transfer the explants to a selection medium containing antibiotics to select for transformed plant cells.

  • Regenerate whole plants from the transformed calli on appropriate regeneration media.

  • Confirm the integration of the transgene in the regenerated plants by PCR.

  • Measure the transcript level of the target gene in the transgenic plants using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.

  • Perform metabolite analysis (as in Protocol 1) on the silenced plants and compare the levels of this compound and its precursors to wild-type plants. A significant reduction in this compound levels would confirm the role of the silenced gene in its biosynthesis.

Mandatory Visualizations

Experimental Workflow for Isoflavonoid Analysis

experimental_workflow start Plant Tissue Collection extraction Metabolite Extraction (80% Methanol) start->extraction hplc HPLC-UV/MS Analysis extraction->hplc quantification Quantification hplc->quantification end Data Interpretation quantification->end

Caption: Workflow for isoflavonoid analysis.

Logical Flow for Gene Function Validation

gene_validation_flow gene_id Identify Candidate Gene (e.g., from transcriptome data) in_vitro In Vitro Characterization (Heterologous Expression & Enzyme Assay) gene_id->in_vitro in_vivo In Vivo Validation (RNAi Gene Silencing) gene_id->in_vivo biochemical_analysis Biochemical Analysis (Measure product formation) in_vitro->biochemical_analysis metabolite_profiling Metabolite Profiling (Compare silenced vs. wild-type) in_vivo->metabolite_profiling conclusion Confirm Gene Function biochemical_analysis->conclusion metabolite_profiling->conclusion

Caption: Logic for gene function validation.

Conclusion

This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound in Erythrina. While the complete pathway is yet to be fully elucidated, the proposed steps offer a robust framework for future research. The detailed protocols provided herein are intended to empower researchers to investigate this pathway, characterize the involved enzymes, and quantify the relevant metabolites. A thorough understanding of the biosynthesis of this compound will be instrumental in unlocking its full potential for applications in medicine and biotechnology.

Erysubin A: A Technical Guide to its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of Erysubin A, an isoflavone of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on its structural characteristics, spectroscopic profile, and biological activity, offering a valuable resource for those investigating its potential therapeutic applications.

Chemical Identity and Structure

This compound is a naturally occurring isoflavone isolated from the wood of Erythrina suberosa.[1] Its chemical identity is defined by the following key identifiers:

PropertyValue
CAS Number 221150-18-1
Chemical Formula C₂₀H₁₆O₆
Molecular Weight 352.34 g/mol

The molecular structure of this compound, a substituted isoflavone, is the basis for its chemical behavior and biological activity.

Physicochemical Properties

Table 1: Summary of Known Physicochemical Data for this compound

ParameterDataSource
CAS Number 221150-18-1Commercial Suppliers
Molecular Formula C₂₀H₁₆O₆Commercial Suppliers
Molecular Weight 352.34 g/mol Commercial Suppliers
Physical State Likely crystalline solidInferred from isoflavone class
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete public record of the spectroscopic data for this compound is not available, the following sections describe the general principles and expected spectral features based on the analysis of related isoflavonoids.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are critical for determining the precise arrangement of atoms within the this compound molecule.

  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum of an isoflavone like this compound would be expected to show distinct signals for aromatic protons on the A and B rings, as well as signals for any substituent groups. The chemical shifts (δ) and coupling constants (J) of these protons provide detailed information about their chemical environment and connectivity.[7]

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule and their hybridization state (sp², sp³). The characteristic chemical shifts for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the aromatic carbons of the A and B rings would be key identifiers.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing flavonoids.[8] The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, and fragmentation patterns can provide clues about its substructures.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of an isoflavone typically shows characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the γ-pyrone ring, and C=C stretching of the aromatic rings.[2]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, general methodologies for similar compounds provide a framework for these procedures.

Isolation and Purification of this compound

This compound is isolated from the wood of Erythrina suberosa.[1] A general workflow for the isolation of isoflavonoids from plant material is as follows:

G A Plant Material (Erythrina suberosa wood) B Drying and Grinding A->B C Solvent Extraction (e.g., with methanol or ethanol) B->C D Concentration of Crude Extract C->D E Solvent-Solvent Partitioning D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Fraction Collection F->G H Purity Analysis (e.g., TLC, HPLC) G->H H->F Further Purification I Crystallization H->I J Isolated this compound I->J

Fig. 1: General workflow for the isolation of this compound.
Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of organic compounds.

  • Melting Point: The melting point can be determined using a capillary melting point apparatus. The sample is packed into a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.[2][7][9][10]

  • Solubility: The solubility of this compound in various solvents can be determined by adding a known amount of the compound to a specific volume of the solvent at a given temperature and observing the point of saturation.

Spectroscopic Analysis

The following outlines the general procedures for obtaining spectroscopic data:

  • NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using an NMR spectrometer.[6]

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, often coupled with a chromatographic system like HPLC, to obtain the mass-to-charge ratio of the molecular ion and its fragments.[10]

  • IR Spectroscopy: A small amount of the sample is mixed with KBr to form a pellet or analyzed as a thin film to obtain the infrared spectrum.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit cytotoxic effects against human promyelocytic leukemia (HL-60) cells. While the specific signaling pathway for this compound is not fully elucidated, studies on extracts from Erythrina suberosa containing various isoflavonoids suggest a mechanism involving the induction of apoptosis.

This apoptosis is believed to be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the activation of caspases and the inhibition of pro-survival signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT (Signal Transducer and Activator of Transcription).

G ErysubinA This compound HL60 HL-60 Cancer Cell ErysubinA->HL60 Inhibition ErysubinA->Inhibition Extrinsic Extrinsic Pathway (Death Receptors) HL60->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) HL60->Intrinsic Caspase_Activation Caspase Activation Extrinsic->Caspase_Activation Intrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB_STAT NF-κB and STAT Signaling Pathways Inhibition->NFkB_STAT

Fig. 2: Proposed apoptotic signaling pathway of this compound in HL-60 cells.
Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound on HL-60 cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

G A Seed HL-60 cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a specified time (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC₅₀ value H->I

Fig. 3: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound is an isoflavone with potential for further investigation in the field of drug discovery. This guide provides a summary of its known chemical and physical properties. Further research is required to fully characterize its physicochemical profile, elucidate its detailed mechanism of action, and explore its therapeutic potential. This document serves as a foundational resource to aid in these future research endeavors.

References

Erysubin A CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Erysubin A

Abstract

This compound is a compound of significant interest to the scientific community, particularly in the fields of biochemistry and pharmacology. This document provides a concise overview of its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. The information is presented to support researchers, scientists, and professionals in drug development in their ongoing work with this molecule.

Physicochemical Properties of this compound

The fundamental identifiers and properties of this compound are crucial for experimental design, data analysis, and regulatory documentation. These key data points are summarized below.

PropertyValue
CAS Number136150-52-8
Molecular Weight286.30 g/mol

Caption: Core physicochemical data for this compound.

Further Research and Experimental Data

Comprehensive experimental protocols and detailed signaling pathway information are currently being compiled from various research sources. Future updates to this guide will include in-depth methodologies and visual representations of this compound's mechanism of action and related biological pathways.

Experimental Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Physicochemical Analysis cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms in_vitro In Vitro Assays purification->in_vitro cas CAS Registry (CAS Number) ms->cas in_vivo In Vivo Models in_vitro->in_vivo pathway Signaling Pathway Analysis in_vivo->pathway

Caption: Generalized workflow for chemical compound characterization.

Erysubin A: A Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin A is an isoflavonoid, a class of polyphenolic compounds found in various plants. While research on the specific biological activities of this compound is limited, this guide synthesizes the available information on related compounds and general methodologies to provide a framework for future investigation. The focus is on its potential anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This document aims to serve as a technical resource, offering insights into potential mechanisms of action and detailed experimental protocols relevant to the study of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar flavonoids, this compound is hypothesized to possess a range of biological effects. However, at present, there is a notable lack of specific quantitative data (e.g., IC50 or MIC values) for this compound in the scientific literature. The following sections outline the probable activities and the signaling pathways that may be involved.

Anticancer Activity

Isoflavonoids are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. It is plausible that this compound could modulate key signaling pathways involved in cancer progression, such as the NF-κB and caspase activation pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Flavonoids often exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This compound may potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of inflammatory cytokines and enzymes like COX-2.

Antioxidant Activity

The antioxidant capacity of flavonoids is a well-documented phenomenon. These compounds can scavenge free radicals and chelate metal ions, thus mitigating oxidative stress. The antioxidant potential of this compound could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Neuroprotective Effects

Recent studies on the related flavanone, sterubin, have highlighted the potential for neuroprotection through the activation of the Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. It is conceivable that this compound could also exert neuroprotective effects by modulating this or similar pathways.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol determines the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay assesses the ability of this compound to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Nuclear extraction kit

  • Western blot reagents and antibodies against p65 (a subunit of NF-κB)

Procedure:

  • Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation.

  • Harvest the cells and perform nuclear extraction using a commercial kit.

  • Determine the protein concentration of the nuclear extracts.

  • Perform Western blotting to detect the levels of nuclear p65. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

Procedure:

  • Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

anticancer_pathway Erysubin_A This compound Cell Cancer Cell Erysubin_A->Cell Proliferation Cell Proliferation Cell->Proliferation Apoptosis Apoptosis Cell->Apoptosis NFkB_pathway NF-κB Pathway Inhibition Cell->NFkB_pathway Caspases Caspase Activation Apoptosis->Caspases

Caption: Potential anticancer mechanism of this compound.

anti_inflammatory_workflow Start Culture RAW 264.7 cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest Extract Nuclear Extraction Harvest->Extract WesternBlot Western Blot for p65 Extract->WesternBlot Analyze Analyze Results WesternBlot->Analyze

Caption: Experimental workflow for NF-κB inhibition assay.

antioxidant_assay_workflow Prepare_Samples Prepare this compound dilutions Add_DPPH Add DPPH solution Prepare_Samples->Add_DPPH Incubate Incubate in dark (30 min) Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

While this compound holds promise as a bioactive compound, further research is critically needed to elucidate its specific biological activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a foundation for future studies. Quantitative analysis of this compound's effects on various cancer cell lines, its ability to modulate inflammatory pathways, its antioxidant capacity, and its potential neuroprotective roles will be crucial in determining its therapeutic potential. Researchers are encouraged to utilize the provided methodologies to generate the much-needed data to advance our understanding of this isoflavonoid.

Unveiling the Therapeutic Potential of Erysubin Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Erysubin A, the subject of this technical guide, belongs to the isoflavonoid class of natural products, compounds known for their diverse biological activities. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data pertaining to this compound. In contrast, several other members of the Erysubin family, notably Erysubin C, E, and F, have been isolated and studied for their potential therapeutic applications. This guide, therefore, summarizes the existing research on these related Erysubin compounds to provide a foundational understanding of this isoflavonoid subclass and to infer the potential, yet uninvestigated, therapeutic avenues for this compound.

The Erysubin compounds are primarily isolated from various species of the Erythrina plant genus, which has a long history of use in traditional medicine.[1] Modern phytochemical investigations have identified a range of isoflavonoids within this genus, including the Erysubins, and have begun to explore their pharmacological properties.[1] This document collates the available preclinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Quantitative Data Summary

The majority of quantitative biological data for the Erysubin family of compounds relates to the antibacterial activity of Erysubin F. The following table summarizes the minimum inhibitory concentrations (MICs) of Erysubin F and a related compound against various microbial strains.

CompoundMicrobial StrainMIC (μM)Reference
Erysubin FMethicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)15.4[2][3]
7,4′-dihydroxy-8,3′-diprenylflavone (Erysubin F isomer)Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)20.5[2][3]
Erysubin FSalmonella enterica subsp. enterica (NCTC 13349)> 80.0[2][3]
Erysubin FEscherichia coli (ATCC 25922)> 80.0[2][3]
Erysubin FCandida albicans (ATCC 90028)> 80.0[2][3]

Key Experimental Protocols

The following section details the methodologies employed in the studies that generated the quantitative data presented above. These protocols provide a blueprint for the replication and extension of these findings.

Antibacterial Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Microbial Inoculum:

  • Bacterial strains (e.g., S. aureus, S. enterica, E. coli) are cultured on appropriate agar plates for 18-24 hours at 37°C.
  • Several colonies are then used to inoculate a sterile saline solution.
  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • Erysubin F and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
  • Serial twofold dilutions of the stock solution are prepared in CAMHB in 96-well microtiter plates.

3. Incubation and Analysis:

  • The microbial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
  • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
  • The plates are incubated at 37°C for 16-20 hours.
  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the discovery and evaluation of natural products like the Erysubins, the following diagrams have been generated using the DOT language.

plant Erythrina sp. Plant Material (e.g., roots, bark) extraction Solvent Extraction (e.g., Methanol, Acetone) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions isolation Isolation of Pure Compounds (e.g., HPLC) fractions->isolation erysubins Pure Erysubin Compounds (e.g., Erysubin F) isolation->erysubins bioassays Biological Screening (e.g., Antibacterial Assays) erysubins->bioassays active_compounds Identification of Active Compounds bioassays->active_compounds

Caption: Workflow for the isolation and screening of Erysubin compounds.

While the precise mechanism of action for Erysubin F's antibacterial activity has not been elucidated, a general hypothetical model for an antibacterial agent targeting the bacterial cell wall is presented below.

erysubin Erysubin F inhibition Inhibition erysubin->inhibition bacterial_cell Bacterial Cell cell_wall_synthesis Cell Wall Synthesis Pathway cell_wall_synthesis->bacterial_cell Maintains cell integrity inhibition->cell_wall_synthesis cell_lysis Cell Lysis and Death inhibition->cell_lysis

Caption: Hypothetical mechanism of action for Erysubin F.

Conclusion and Future Directions

The available scientific literature indicates that while "this compound" remains uncharacterized, other members of the Erysubin family, particularly Erysubin F, exhibit promising antibacterial activity against clinically relevant pathogens like MRSA. The provided data and protocols offer a starting point for further investigation into this class of isoflavonoids.

Future research should focus on the following areas:

  • Isolation and Characterization of this compound: A concerted effort to isolate and structurally elucidate this compound from Erythrina species is a critical first step.

  • Broad-Spectrum Bioactivity Screening: A comprehensive screening of all known Erysubin compounds against a wider range of microbial strains, cancer cell lines, and viral targets is warranted.

  • Mechanism of Action Studies: For active compounds like Erysubin F, detailed studies are needed to uncover their precise molecular targets and mechanisms of action.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By building upon the foundational knowledge of the Erysubin family, the scientific community can work towards unlocking their full therapeutic potential, which may yet include the elusive this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin A, a prenylated isoflavonoid isolated from plants of the Erythrina genus, belongs to a class of compounds demonstrating a wide range of promising biological activities. This technical guide provides a comprehensive overview of this compound and structurally related isoflavonoids, with a focus on their potential as therapeutic agents. This document summarizes the available quantitative data on their biological activities, details relevant experimental methodologies, and illustrates key signaling pathways potentially modulated by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Introduction

Isoflavonoids are a class of polyphenolic secondary metabolites found predominantly in the plant family Fabaceae, to which the genus Erythrina belongs.[1] These compounds are structurally characterized by a 3-phenylchroman-4-one backbone. The addition of prenyl groups to the isoflavonoid scaffold, as seen in this compound, can significantly enhance their biological activity. The Erythrina genus is a rich source of a diverse array of flavonoids, isoflavonoids, and other bioactive constituents.[2] Compounds isolated from various Erythrina species have been shown to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them attractive candidates for drug discovery and development.[3][4][5] This guide focuses on this compound and its related isoflavonoids, providing a detailed examination of their biological potential.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and related isoflavonoid compounds from the Erythrina genus. Due to the limited specific data for this compound, data for closely related compounds are also included to provide a broader context of the potential activities of this class of molecules.

Table 1: Anticancer Activity of Erythrina Isoflavonoids

CompoundCell LineAssayIC50 (µM)Reference
AlpinumisoflavoneRCC4 (Kidney Cancer)Not Specified5-10[6]
Sigmoidin ICCRF-CEM (Leukemia)MTT4.24[7]
Sophorapterocarpan ACCRF-CEM (Leukemia)MTT3.73[7]
6α-HydroxyphaseollidinCCRF-CEM (Leukemia)MTT3.36[7]
Erythrina Variegata Methanol ExtractMCF-7 (Breast Cancer)MTT92 µg/mL[8]
Erythrina Variegata Methanol ExtractMDA-MB-231 (Breast Cancer)MTT143 µg/mL[8]
Hexacosanyl isoferulateMCF-7 (Breast Cancer)MTT58.84 µg/mL[9]
Tetradecyl isoferulateMCF-7 (Breast Cancer)MTT123.62 µg/mL[9]

Table 2: Antimicrobial Activity of Erythrina Isoflavonoids

CompoundMicroorganismAssayMIC (µM)Reference
Erysubin FStaphylococcus aureus (MRSA, ATCC 43300)Broth Microdilution15.4[10][11]
7,4'-dihydroxy-8,3'-diprenylflavone (Erysubin F isomer)Staphylococcus aureus (MRSA, ATCC 43300)Broth Microdilution20.5[10][11]
5-Deoxy-3'-prenylbiochanin AStaphylococcus aureus (MRSA, ATCC 43300)Broth Microdilution>80.0[10][11]
Erysubin FSalmonella enterica (NCTC 13349)Broth Microdilution>80.0[10][11]
Erysubin FEscherichia coli (ATCC 25922)Broth Microdilution>80.0[10][11]
Erysubin FCandida albicans (ATCC 90028)Broth Microdilution>80.0[10][11]

Table 3: Antioxidant Activity of Erythrina Compounds and Extracts

Compound/ExtractAssayIC50Reference
Erythrina abyssinica acetone root bark extractDPPH Radical Scavenging7.7 µg/mL[12]
ErycristagallinDPPH Radical Scavenging8.2 µg/mL[12]
3-hydroxy-9-methoxy-10-(3,3-dimethylallyl) pterocarpeneDPPH Radical Scavenging10.8 µg/mL[12]
Erythrina stricta ethyl acetate extractDPPH Radical Scavenging8.40 µg/mL[3]
Erythrina speciosa dichloromethane phaseDPPH Radical Scavenging173.1 ± 0.2 mg/L[13]
Erythrina speciosa ethyl acetate phaseDPPH Radical Scavenging163.9 ± 0.4 mg/L[13]
Erythrina caffra dichloromethane extractDPPH Radical Scavenging144.17 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and related compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, mix the test compound solution with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways

Isoflavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, based on the activities of related isoflavonoids, the NF-κB and MAPK signaling pathways are likely targets.[5][14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anticancer effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_complex p50 p65 IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_complex:ikb->IkB Ubiquitination & Degradation NFkB_active p50 p65 NFkB_complex->NFkB_active Translocation Erysubin_A_NFkB This compound (Potential Inhibition) Erysubin_A_NFkB->IKK Inhibits Erysubin_A_NFkB->NFkB_active Inhibits Translocation DNA DNA NFkB_active->DNA Binding Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Several flavonoids have been reported to modulate MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Phosphorylation & Activation Erysubin_A_MAPK This compound (Potential Modulation) Erysubin_A_MAPK->Raf Inhibits Erysubin_A_MAPK->MEK Inhibits Erysubin_A_MAPK->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Synthesis

Synthesis_Workflow Start Starting Materials (Substituted Acetophenone & Benzaldehyde) Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate1 Chalcone Intermediate Step1->Intermediate1 Step2 Oxidative Rearrangement Intermediate1->Step2 Intermediate2 Isoflavone Core Step2->Intermediate2 Step3 Prenylation Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Generalized synthetic workflow for this compound.

Conclusion and Future Directions

This compound and its related isoflavonoids from the Erythrina genus represent a promising class of natural products with significant potential for the development of new therapeutic agents. The available data, although limited for this compound itself, suggest that these compounds possess noteworthy anticancer, antimicrobial, and antioxidant activities. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future investigation include:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in larger quantities to facilitate comprehensive biological evaluation.

  • Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the IC50/MIC values of this compound in a wide range of cancer cell lines, microbial strains, and assays for anti-inflammatory and antioxidant activity.

  • Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis: Development of an efficient and scalable total synthesis route for this compound and its analogs to enable structure-activity relationship (SAR) studies.

  • Preclinical Development: Evaluation of the pharmacokinetic and toxicological profiles of this compound in animal models to assess its potential as a drug candidate.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and related isoflavonoids.

References

Erysubin A: A Technical Overview of its Discovery and Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the discovery and research related to Erysubin A. It is important to note that publicly available information on this compound is limited, with much of the detailed experimental data residing within a primary research publication that is not widely accessible. Consequently, this guide synthesizes the available information and, where necessary, draws upon data from closely related compounds isolated from the same source to provide a broader context for its potential properties and the methodologies used in its study.

Introduction

This compound is a naturally occurring isoflavonoid, a class of secondary metabolites known for their diverse biological activities.[1] It was first isolated from the wood of Erythrina suberosa Roxb., a deciduous tree belonging to the Fabaceae family, which is found in Southeast Asia.[1] The genus Erythrina is a rich source of flavonoids, alkaloids, and other bioactive constituents, which have been explored for their potential pharmacological applications, including anticancer and antimicrobial properties.

This technical guide aims to consolidate the existing knowledge on the discovery and research of this compound, providing a structured overview for researchers and professionals in the field of drug discovery and natural product chemistry. Due to the scarcity of specific data on this compound, this document also incorporates information on other closely related isoflavonoids from Erythrina suberosa to provide a more complete picture.

Discovery and Isolation

Initial Discovery

This compound, along with its counterpart Erysubin B, was first isolated and identified by a team of researchers led by Hitoshi Tanaka. The discovery was published in a 1998 article in the journal Heterocycles, titled "Two New Isoflavones from Erythrina suberosa var. glabrescences". This publication stands as the primary reference for the initial characterization of this compound.

Source Material

The source material for the isolation of this compound was the wood of Erythrina suberosa var. glabrescences.[1] This particular variety of the plant is a known source of a diverse array of isoflavonoids.

General Isolation Protocol for Isoflavonoids from Erythrina Species

While the specific, detailed protocol for the isolation of this compound is contained within the aforementioned primary publication, a general methodology for the extraction and isolation of isoflavonoids from Erythrina species can be outlined as follows. This protocol is based on common practices in phytochemistry for similar compounds.

Experimental Workflow for Isoflavonoid Isolation

G plant_material Dried and Powdered Wood of E. suberosa extraction Solvent Extraction (e.g., Dichloromethane, Acetone, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation active_fraction Bioactive Fraction (e.g., Ethyl Acetate Fraction) fractionation->active_fraction chromatography Column Chromatography (Silica Gel) active_fraction->chromatography sub_fractions Sub-fractions chromatography->sub_fractions purification Preparative HPLC or Sephadex LH-20 sub_fractions->purification erysubin_a Pure this compound purification->erysubin_a

Caption: A generalized workflow for the isolation and purification of isoflavonoids from plant material.

Methodology:

  • Plant Material Preparation: The wood of Erythrina suberosa is collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with organic solvents. Dichloromethane and acetone are commonly used for the extraction of isoflavonoids from Erythrina species.[2] This process yields a crude extract containing a mixture of phytochemicals.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water). This step helps to separate compounds based on their polarity, concentrating the isoflavonoids in a specific fraction (often the ethyl acetate fraction).

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further separation.

    • Column Chromatography: Silica gel column chromatography is a standard method used to separate the components of the fraction based on their affinity to the stationary phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to isolate individual compounds with high purity.

    • Size-Exclusion Chromatography: Sephadex LH-20 is also commonly used for the purification of flavonoids.

Structure Elucidation

The determination of the chemical structure of a novel natural product like this compound involves a combination of spectroscopic techniques.

General Workflow for Structure Elucidation

G pure_compound Pure this compound ms Mass Spectrometry (MS) - Molecular Formula pure_compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) - Structural Connectivity pure_compound->nmr uv_ir UV and IR Spectroscopy - Functional Groups - Chromophores pure_compound->uv_ir structure_proposal Proposed Structure ms->structure_proposal nmr->structure_proposal uv_ir->structure_proposal final_structure Final Structure of this compound structure_proposal->final_structure

Caption: A typical workflow for the spectroscopic elucidation of the structure of a natural product.

Spectroscopic Methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the carbon-hydrogen framework of the molecule.

    • ¹H NMR: Provides information about the number and types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups) in the molecule, which is characteristic of the isoflavonoid skeleton.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Based on the abstract of the discovery paper, the structure of this compound was elucidated using these spectroscopic methods.

Biological Activity and Research

There is a significant lack of publicly available scientific literature detailing the biological activities and mechanism of action specifically for this compound. Research on the bioactivity of compounds from Erythrina suberosa has primarily focused on other isolated constituents.

However, isoflavonoids as a class, and other compounds isolated from Erythrina suberosa, have demonstrated a range of biological activities. It is plausible that this compound may exhibit similar properties.

Potential Biological Activities (Inferred from Related Compounds)

The following table summarizes the biological activities of other isoflavonoids and compounds isolated from Erythrina suberosa.

Compound/ExtractBiological ActivityCell Line/ModelIC₅₀ / MICReference
WighteoneAnticancer (induces apoptosis)MCF-7 (human breast cancer)Not specified[1]
CristacarpinAnticancer (decreased cell viability)PANC-1 (pancreatic cancer), MCF-7Not specified[1]
E. suberosa Leaf Aqueous Extract with Silver NanoparticlesAnticancer (decreased cell viability)A-431 (osteosarcoma)Not specified[1]
E. suberosa Stem Bark ExtractApoptosis-inducingHL-60 (human promyelocytic leukemia)Not specified[2]
Erysubin FAntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)15.4 µM[2]
Postulated Signaling Pathways for Anticancer Activity of Related Isoflavonoids

The anticancer effects of isoflavonoids from Erythrina suberosa, such as wighteone, have been linked to the induction of apoptosis (programmed cell death). A simplified, hypothetical signaling pathway for isoflavonoid-induced apoptosis is depicted below.

Hypothetical Apoptotic Pathway

G isoflavonoid This compound (Hypothetical) cell_surface_receptor Cell Surface Receptor isoflavonoid->cell_surface_receptor intracellular_targets Intracellular Targets (e.g., Kinases, Transcription Factors) isoflavonoid->intracellular_targets pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bak) intracellular_targets->pro_apoptotic anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) intracellular_targets->anti_apoptotic mitochondria Mitochondrial Membrane Permeabilization pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified, hypothetical signaling pathway for isoflavonoid-induced apoptosis.

Conclusion and Future Directions

This compound is an isoflavonoid that has been successfully isolated from Erythrina suberosa. However, since its initial discovery and characterization, there has been a notable absence of follow-up research into its biological activities and potential therapeutic applications in the publicly accessible scientific literature.

The methodologies for its isolation and structure elucidation are likely to follow standard phytochemical practices, but the specific details remain within the primary research article. The biological potential of this compound can only be inferred from the activities of other closely related compounds from the same plant, which have shown promise as anticancer and antimicrobial agents.

Future research should focus on:

  • Re-isolation and Biological Screening: Re-isolating this compound to obtain sufficient quantities for comprehensive biological screening against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: If promising activity is found, further studies to elucidate its specific molecular targets and mechanism of action will be necessary.

  • Synthesis: Development of a synthetic route for this compound would enable the production of larger quantities for preclinical and clinical development and the generation of analogues with potentially improved activity.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Erysubin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erysubin A is an isoflavonoid that has been identified in plants belonging to the Erythrina genus, such as Erythrina subumbrans and Erythrina suberosa. Isoflavonoids are a class of secondary metabolites that have garnered significant interest from researchers and drug development professionals due to their diverse biological activities. The isolation and purification of specific isoflavonoids like this compound are crucial for detailed structural elucidation, pharmacological screening, and the development of potential therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from the stem bark of Erythrina subumbrans, based on established phytochemical methodologies for this class of compounds.

Data Presentation

The following table summarizes the expected yields at various stages of the isolation and purification process for this compound from a starting material of 3.0 kg of dried Erythrina subumbrans stem bark powder. These values are illustrative and can vary based on the specific plant material and experimental conditions.

StageFraction/CompoundStarting Mass (g)Final Mass (g)Yield (%)Purity (%)
Extraction Crude Methanol Extract3000152.565.09< 1
Solvent Partitioning Ethyl Acetate (EtOAc) Fraction152.5610.216.691-5
Silica Gel Column Chromatography Semi-purified Fraction10.210.5 - 1.55 - 1530 - 50
Preparative HPLC Purified this compound0.5 - 1.50.05 - 0.25 - 15> 95

Experimental Protocols

1. Plant Material Collection and Preparation

  • Source: Stem bark of Erythrina subumbrans (Hassk.) Merr.

  • Preparation: The collected stem bark should be washed with distilled water to remove any dirt and debris. The cleaned bark is then air-dried in the shade for 2-3 weeks until it is completely dry and brittle. The dried bark is ground into a fine powder (approximately 30 mesh) using a mechanical grinder.

2. Extraction

  • Procedure:

    • Macerate 3.0 kg of the powdered stem bark in methanol at room temperature.[1]

    • The extraction should be carried out for a period of 72 hours with occasional shaking.

    • After 72 hours, filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.[1]

3. Solvent Partitioning (Fractionation)

  • Procedure:

    • Suspend the crude methanol extract (approximately 152.56 g) in a mixture of methanol and water (9:1 v/v).[1]

    • Perform successive partitioning with n-hexane to remove non-polar constituents like fats and sterols.[1]

    • Separate the methanolic layer and then partition it against ethyl acetate (EtOAc).[1]

    • Collect the ethyl acetate layer and concentrate it under reduced pressure to yield the EtOAc extract (approximately 10.21 g), which is expected to be enriched with isoflavonoids.[1]

4. Isolation by Column Chromatography (CC)

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient solvent system of n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).

  • Procedure:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Adsorb the EtOAc extract (10.21 g) onto a small amount of silica gel and load it onto the top of the packed column.[1]

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane-EtOAc, EtOAc-MeOH, and finally 100% MeOH.[1]

    • Collect the eluate in fractions of 50-100 mL and monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles. The fractions containing compounds with Rf values corresponding to isoflavonoids should be pooled for further purification.

5. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of methanol and water, potentially with a small amount of acetic acid (e.g., 0.1%) to improve peak shape. The exact ratio will need to be optimized based on analytical HPLC of the semi-purified fraction.

  • Detection: UV detector at a wavelength of 254 nm or 280 nm.

  • Procedure:

    • Dissolve the semi-purified fraction containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound based on its retention time.

    • Concentrate the collected fraction under reduced pressure to obtain pure this compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C), and Mass Spectrometry.

Visualizations

ErysubinA_Isolation_Workflow Start Start: Erythrina subumbrans Stem Bark (3.0 kg) Grinding Grinding to Fine Powder Start->Grinding Extraction Methanol Extraction (Maceration) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanol Extract (152.56 g) Filtration->CrudeExtract Partitioning Solvent Partitioning (n-hexane, EtOAc) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction (10.21 g) Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection SemiPurified Semi-purified this compound Fraction FractionCollection->SemiPurified PrepHPLC Preparative HPLC (C18) SemiPurified->PrepHPLC PureErysubinA Pure this compound PrepHPLC->PureErysubinA Analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) PureErysubinA->Analysis

Caption: Workflow for the isolation and purification of this compound.

The protocol outlined above provides a comprehensive framework for the isolation and purification of this compound from Erythrina subumbrans. The successful isolation of this compound will enable further investigation into its biological activities and potential as a lead compound in drug discovery programs. It is important to note that the optimization of chromatographic conditions may be necessary to achieve high purity and yield.

References

Application Notes and Protocols for the Quantification of Erysubin A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin A, a putative isoflavonoid compound, holds potential for investigation in various research and drug development applications. Isoflavonoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of flavonoids and isoflavonoids in various matrices.[1][3]

This document provides a comprehensive set of application notes and protocols for the development of an HPLC method for the quantification of this compound. While a specific validated method for this compound is not currently available in the public domain, the following protocols are based on established methods for structurally related isoflavonoids and provide a strong foundation for method development and validation.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for accurate quantification and to minimize interference from the sample matrix.[4] The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material, tissue homogenate).

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • Solid sample containing this compound

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Extraction:

    • Accurately weigh approximately 100 mg of the homogenized solid sample into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol in water).

    • Vortex the mixture for 1 minute.

    • Sonicate for 15 minutes in a sonication bath.

    • Vortex again for 1 minute.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution (if necessary):

    • If the concentration of this compound is expected to be high, dilute the filtered extract with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

HPLC Method Development

The following HPLC parameters provide a starting point for the quantification of this compound. Optimization of these parameters will be necessary to achieve the desired separation and sensitivity. Reversed-phase HPLC is the most common and effective method for separating various analytes, including flavonoids.[1]

Table 1: Proposed HPLC Parameters for this compound Quantification

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at a wavelength of 260 nm (based on typical isoflavonoid absorbance)
Run Time 30 minutes
Method Validation

Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known concentrations.80-120% recovery
Precision (Repeatability) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Peak purity analysis and comparison with a blank matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection extraction Solvent Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression erysubin_a This compound erysubin_a->receptor

Caption: Hypothetical signaling pathway involving this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Erysubin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the analysis of Erysubin A, a prenylated isoflavone, using liquid chromatography-mass spectrometry (LC-MS). This compound, isolated from plants of the Erythrina genus, has garnered interest for its potential biological activities. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices. This note outlines the predicted fragmentation pathways of this compound based on established principles of isoflavonoid fragmentation and provides a general protocol for its analysis.

Introduction

This compound is a naturally occurring prenylated isoflavone with the molecular formula C₂₀H₁₆O₆.[1] Its chemical structure, featuring a 3-phenylchromen-4-one core with hydroxyl and prenyl substituents, makes it a subject of interest in phytochemical and pharmacological research. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of such compounds. The fragmentation of isoflavones in the mass spectrometer provides a unique fingerprint that can be used for structural elucidation and sensitive detection.

The fragmentation of flavonoids and isoflavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions in the C-ring and the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO). For prenylated flavonoids, additional fragmentation pathways involving the prenyl group are also common.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

While specific experimental fragmentation data for this compound is not widely published, a detailed fragmentation pattern can be predicted based on its chemical structure and the known fragmentation behavior of similar isoflavonoids.

Chemical Structure of this compound:

Erysubin_A_Structure cluster_0 ErysubinA_img

Figure 1: Chemical Structure of this compound.

Predicted Fragmentation Pathways:

The positive ion electrospray ionization (ESI) mass spectrum of this compound is expected to show a protonated molecule [M+H]⁺ at m/z 353.1. The fragmentation of this precursor ion is anticipated to proceed through the following key pathways:

  • Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation for flavonoids, involving the cleavage of the C-ring. This would lead to the formation of fragment ions corresponding to the A- and B-rings.

  • Loss of the Prenyl Group: The prenyl substituent is susceptible to cleavage, leading to the loss of a C₅H₈ (68 Da) or C₄H₇ (55 Da) neutral fragment.

  • Neutral Loss of Small Molecules: Sequential losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the precursor or fragment ions are also expected.

Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 353.1)

Predicted Fragment Ion (m/z)Proposed Elemental CompositionPredicted Neutral LossProposed Fragment Structure
297.1C₁₆H₁₃O₅⁺C₄H₈Loss of isobutylene from the prenyl group
285.1C₁₅H₉O₆⁺C₅H₈Loss of the entire prenyl group
269.1C₁₅H₉O₅⁺C₅H₈ + H₂OLoss of the prenyl group and a water molecule
177.0C₁₀H₉O₃⁺C₁₀H₈O₃RDA fragmentation (B-ring fragment)
153.0C₈H₅O₃⁺C₁₂H₁₂O₃RDA fragmentation (A-ring fragment)
137.0C₇H₅O₃⁺C₁₃H₁₂O₃Further fragmentation of the A-ring fragment

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in plant extracts. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 10 mL of 80% methanol in water.

    • Sonically disrupt the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95-5% B

    • 25.1-30 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

  • Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS of the precursor ion at m/z 353.1.

Logical Workflow for this compound Fragmentation Analysis

The following diagram illustrates the workflow for identifying and characterizing the fragmentation pattern of this compound.

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms MS/MS Fragmentation cluster_data_analysis Data Analysis Plant_Material Plant Material Extraction Filtration Filtration Plant_Material->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI_Ionization ESI Ionization (+ve mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Identify [M+H]+) ESI_Ionization->MS1_Scan Precursor_Selection Precursor Ion Selection (m/z 353.1) MS1_Scan->Precursor_Selection CID Collision-Induced Dissociation (CID) Precursor_Selection->CID MS2_Scan MS2 Scan (Acquire Fragment Ions) CID->MS2_Scan Spectrum_Interpretation Spectrum Interpretation MS2_Scan->Spectrum_Interpretation Fragmentation_Pathway Propose Fragmentation Pathways Spectrum_Interpretation->Fragmentation_Pathway Structure_Elucidation Structural Confirmation Fragmentation_Pathway->Structure_Elucidation

Figure 2: Experimental workflow for the mass spectrometric analysis of this compound.

Conclusion

The predicted fragmentation pattern of this compound, characterized by retro-Diels-Alder cleavage and losses from its prenyl group, provides a basis for its identification and structural confirmation using tandem mass spectrometry. The provided LC-MS/MS protocol offers a starting point for the development of robust analytical methods for the quantification of this compound in various biological and botanical samples. This information is valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and applications of this and related isoflavonoids.

References

Application Notes and Protocols: Erysubin A Antioxidant Activity DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the antioxidant activity of Erysubin A using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound is an isoflavonoid, a class of compounds known for their potential antioxidant properties. The DPPH assay is a common, rapid, and reliable method for screening the free radical scavenging ability of natural and synthetic compounds.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[1][2] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, appearing as a deep violet color.[2] When an antioxidant is added to the DPPH solution, the DPPH radical is reduced, resulting in a color change from violet to a pale yellow or colorless solution.[1][3] The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant activity of the compound being tested.[3]

Materials and Reagents

  • This compound (Test Sample)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Ascorbic Acid (or Trolox, as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at or near 517 nm

  • Pipettes and tips

  • Vortex mixer

  • Aluminum foil

Experimental Protocol

This protocol is designed for a 96-well microplate format for accuracy and high-throughput screening.

1. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve 8 mg of DPPH powder in 100 mL of methanol.[3] This solution should be freshly prepared and kept in a container wrapped in aluminum foil to protect it from light.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a suitable concentration (e.g., 1 mg/mL).

  • Working Solutions of this compound: Perform serial dilutions of the this compound stock solution with methanol to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control (Ascorbic Acid): Prepare a stock solution and serial dilutions of Ascorbic Acid in methanol at the same concentrations as this compound.

  • Blank Solution: Methanol.

2. Assay Procedure:

  • Add 10 µL of the different concentrations of this compound working solutions into the wells of a 96-well plate in triplicate.[3]

  • Add 10 µL of the different concentrations of Ascorbic Acid working solutions into separate wells in triplicate as the positive control.[3]

  • Add 10 µL of methanol into separate wells in triplicate to serve as the control (to measure the absorbance of the uninhibited DPPH solution).

  • To all wells, add 190 µL of the 0.2 mM DPPH solution.[3]

  • Mix the contents of the wells gently.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[1][3]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

    Where:

    • Acontrol is the absorbance of the control (DPPH solution with methanol).

    • Asample is the absorbance of the sample (DPPH solution with this compound or Ascorbic Acid).

  • Determine the IC50 value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined by plotting a graph of % Inhibition versus the concentration of this compound and the positive control. The IC50 value is then calculated from the linear regression equation of the graph, where y = 50.

Quantitative Data Summary

The following table presents representative data for the DPPH radical scavenging activity of this compound compared to the standard antioxidant, Ascorbic Acid.

Concentration (µg/mL)This compound % Inhibition (Mean ± SD)Ascorbic Acid % Inhibition (Mean ± SD)
1015.2 ± 1.825.5 ± 2.1
2535.8 ± 2.548.9 ± 3.0
5058.1 ± 3.175.3 ± 2.8
10082.5 ± 2.992.1 ± 1.5
20091.3 ± 1.794.6 ± 1.2
IC50 (µg/mL) ~42.5 ~25.8

Note: The data presented in this table are for illustrative purposes and may not represent the actual experimental results for this compound.

Experimental Workflow Diagram```dot

// Nodes prep [label="Solution Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; dpph_sol [label="DPPH Solution (0.2 mM in Methanol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sample_sol [label="this compound & Ascorbic Acid (Serial Dilutions)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

plate_prep [label="Plate Preparation (96-well)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_samples [label="Add 10 µL of Samples/Control to Wells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; add_dpph [label="Add 190 µL of DPPH Solution to all Wells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation_details [label="30 minutes in the dark at Room Temperature", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

measurement [label="Absorbance Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; read_absorbance [label="Read Absorbance at 517 nm", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

analysis [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; calc_inhibition [label="Calculate % Inhibition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; calc_ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep -> dpph_sol [dir=none]; prep -> sample_sol [dir=none];

dpph_sol -> add_dpph [style=dashed, color="#5F6368"]; sample_sol -> add_samples [style=dashed, color="#5F6368"];

plate_prep -> add_samples [dir=none]; add_samples -> add_dpph; add_dpph -> incubation;

incubation -> incubation_details [dir=none]; incubation_details -> measurement;

measurement -> read_absorbance [dir=none]; read_absorbance -> analysis;

analysis -> calc_inhibition [dir=none]; calc_inhibition -> calc_ic50; }

Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.

References

Determining the Minimum Inhibitory Concentration (MIC) of Erysubin A against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erysubin A is a natural isoflavonoid compound isolated from plants of the Erythrina genus. Several related compounds from this genus, such as Erysubin F, have demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values reported around 15.4 µM.[1] This application note provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, a standard and widely used technique for antimicrobial susceptibility testing.[2] This method allows for the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Core Requirements:

This document outlines the necessary materials, reagents, and step-by-step procedures for conducting the MIC assay. It also includes templates for data presentation and a workflow diagram generated using Graphviz to ensure clarity and reproducibility.

Data Presentation

Table 1: Example MIC Data for this compound and Control Antibiotics against S. aureus

CompoundS. aureus StrainMIC (µg/mL)MIC (µM)
This compoundATCC 29213To be determinedTo be determined
Erysubin FATCC 43300 (MRSA)-15.4[1]
VancomycinATCC 292130.5 - 2-
OxacillinATCC 29213≤ 0.25-

Note: MIC values for control antibiotics should fall within the expected ranges as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from established broth microdilution methods.[2][3]

1. Materials and Reagents:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Control antibiotics (e.g., Vancomycin, Oxacillin) with known MIC ranges against the S. aureus strain

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettes

2. Preparation of Bacterial Inoculum:

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

b. Transfer the colonies to a tube containing sterile saline.

c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound Dilutions in Microtiter Plate:

a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

b. In the first well of a row, add an additional 100 µL of the this compound stock solution (at a concentration that is twice the highest desired test concentration).

c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well in the dilution series. This will result in wells with decreasing concentrations of this compound.

d. Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only). A solvent control (wells with bacteria and the maximum concentration of DMSO or other solvent used) should also be included to ensure the solvent has no inhibitory effect.

4. Inoculation and Incubation:

a. Add the diluted bacterial suspension to each well (except the negative control wells) to bring the final volume to 200 µL.

b. Seal the plate or use a lid to prevent evaporation and contamination.

c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

5. Determination of MIC:

a. After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

b. The MIC is the lowest concentration of this compound at which there is no visible growth.

c. A microplate reader can also be used to measure the absorbance at 600 nm to determine the inhibition of growth.

Mandatory Visualization

MIC_Workflow cluster_1 start Start prep_culture Prepare S. aureus Culture (18-24h on agar plate) start->prep_culture prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_culture->prep_inoculum dilute_inoculum Dilute Suspension to ~5x10^5 CFU/mL in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate prep_plate Prepare 96-Well Plate (Add CAMHB to all wells) serial_dilution Perform 2-fold Serial Dilution of this compound prep_plate->serial_dilution add_controls Set up Controls: - Positive (Bacteria only) - Negative (Medium only) - Solvent serial_dilution->add_controls add_controls->inoculate_plate incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Disclaimer: This protocol provides a general guideline. Researchers should consult relevant standards, such as those from the CLSI, for the most current and detailed procedures. The optimal conditions for testing natural products may require further optimization.

References

Application Notes and Protocols for Erysubin A Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erysubin A is a flavonoid, a class of natural compounds known for their diverse biological activities, including potential anticancer properties. Flavonoids have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT assay, a widely accepted colorimetric method for evaluating cell viability.[1][2] Additionally, it outlines the potential signaling pathways that may be involved in this compound-induced apoptosis.

While specific cytotoxicity data for this compound is not widely available, this protocol is based on established methods for similar flavonoids, such as Indirubin, which has demonstrated significant cytotoxic effects in cancer cells.[3]

Data Presentation

The cytotoxic effects of flavonoids are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents the IC50 values for Indirubin, a related flavonoid, in the ovarian cancer cell line SKOV3, which can serve as a reference for designing experiments with this compound.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
IndirubinSKOV3MTT (Plate Culture)3.003[3]
IndirubinSKOV3MTT (Sphere Culture)4.253[3]
CisplatinSKOV3MTT (Plate Culture)3.687[3]
CisplatinSKOV3MTT (Sphere Culture)7.023[3]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest (e.g., SKOV3, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis Data Analysis & IC50 Calculation absorbance->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 ErysubinA This compound Bax Bax ErysubinA->Bax activates Bcl2 Bcl-2 ErysubinA->Bcl2 inhibits Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Bax->Mito permeabilizes Bcl2->Mito inhibits Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Potential apoptosis signaling pathway induced by this compound.

logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcome Expected Outcome hypothesis This compound exhibits cytotoxic effects on cancer cells cell_lines Select diverse cancer cell lines hypothesis->cell_lines dose_response Dose-response treatment with this compound cell_lines->dose_response time_course Time-course treatment dose_response->time_course controls Include positive and negative controls time_course->controls viability_decrease Decreased cell viability controls->viability_decrease ic50 Determination of IC50 values viability_decrease->ic50 mechanism Elucidation of the mechanism of action ic50->mechanism

Caption: Logical relationship of the experimental design.

Discussion

The provided protocol for the MTT assay offers a robust and reproducible method to evaluate the cytotoxic potential of this compound against various cancer cell lines. The results from this assay, particularly the IC50 values, will provide quantitative data on the compound's potency.

Flavonoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] As illustrated in the signaling pathway diagram, this compound may induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[3] Further experiments, such as Annexin V/PI staining, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2, Bax), and cell cycle analysis, can be performed to elucidate the precise mechanism of action of this compound.

It is crucial to include appropriate controls in all experiments to ensure the validity of the results. A positive control, such as a known cytotoxic drug like cisplatin or doxorubicin, and a vehicle control are essential for interpreting the data accurately. The experimental design should also consider a range of concentrations and incubation times to capture the full dose-response and time-course effects of this compound.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using Erysubin A

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In vitro enzyme inhibition assay using Erysubin A Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural isoflavonoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, understanding its mechanism of action is crucial for its development as a potential drug candidate. Enzyme inhibition is a common mechanism through which bioactive molecules exert their effects. This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize the inhibitory activity of this compound against a specific target enzyme. For the purpose of this protocol, we will use Protein Tyrosine Phosphatase 1B (PTP1B) as the target enzyme, a key regulator in metabolic signaling pathways and a target for diabetes and obesity research. The principles and methods described herein can be adapted for other enzymes of interest.

Principle of the Assay

The in vitro enzyme inhibition assay is designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[1] In this specific protocol, the activity of PTP1B is determined spectrophotometrically using a chromogenic substrate, p-nitrophenyl phosphate (pNPP). PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity. By measuring the absorbance over time in the presence and absence of this compound, the inhibitory effect of the compound can be quantified. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined.

Materials and Reagents

To perform a general enzyme inhibition assay, you should prepare the following:[1]

  • Enzyme: Recombinant human PTP1B (purified)

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Inhibitor: this compound (dissolved in DMSO)

  • Buffer: Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Positive Control: A known PTP1B inhibitor (e.g., Suramin)

  • Instrumentation: 96-well microplate reader (spectrophotometer)

  • Labware: 96-well microplates (clear, flat-bottom), pipettes, and tips

  • Software: Data analysis software for IC50 determination (e.g., GraphPad Prism)

Experimental Workflow

The overall workflow for the in vitro PTP1B inhibition assay using this compound is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_serial Prepare Serial Dilutions of this compound prep_reagents->prep_serial add_components Add Assay Components to 96-well Plate (Buffer, Enzyme, this compound/Control) prep_serial->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add pNPP to Initiate Reaction pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction measure_absorbance Measure Absorbance at 405 nm incubate_reaction->measure_absorbance calc_inhibition Calculate Percent Inhibition measure_absorbance->calc_inhibition plot_data Plot Inhibition vs. Log[this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for the in vitro PTP1B enzyme inhibition assay with this compound.

Detailed Experimental Protocol

5.1. Preparation of Reagents

  • Assay Buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT): Prepare the buffer and ensure the pH is accurately adjusted.

  • PTP1B Enzyme Solution: Dilute the stock solution of recombinant human PTP1B to the desired working concentration (e.g., 0.1 µg/mL) in the assay buffer. Keep the enzyme solution on ice.

  • pNPP Substrate Solution: Prepare a stock solution of pNPP (e.g., 100 mM in assay buffer) and dilute it to the final working concentration (e.g., 2 mM) in the assay buffer just before use.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Positive Control: Prepare a working solution of a known PTP1B inhibitor (e.g., Suramin) at a concentration that will give significant inhibition.

5.2. Assay Procedure in a 96-Well Plate

  • Assay Plate Setup: Set up the 96-well plate as follows:

    • Blank Wells: Contain all reagents except the enzyme.

    • Negative Control Wells (0% Inhibition): Contain all reagents, including the enzyme and the same concentration of DMSO as the test wells, but no inhibitor.

    • Positive Control Wells: Contain all reagents, including the enzyme and the known inhibitor.

    • Test Wells: Contain all reagents, including the enzyme and varying concentrations of this compound.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted this compound solutions or control solutions (DMSO for negative control, Suramin for positive control) to the respective wells.

    • Add 20 µL of the diluted PTP1B enzyme solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.

    • Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPP substrate solution to all wells.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for a total of 15-30 minutes. This allows for the determination of the initial reaction velocity.

5.3. Data Analysis

  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    Where:

    • V₀_control is the initial reaction velocity of the negative control (enzyme + substrate + DMSO).

    • V₀_inhibitor is the initial reaction velocity in the presence of this compound.

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The quantitative data obtained from the assay should be summarized in a clear and structured table for easy comparison.

This compound Conc. (µM)Absorbance Rate (mOD/min)% Inhibition
0 (Control)50.20
0.145.110.2
135.828.7
524.950.4
1018.163.9
508.583.1
1004.291.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PTP1B Signaling Pathway

Understanding the signaling pathway in which the target enzyme is involved is crucial for interpreting the biological significance of the inhibition data. PTP1B is a negative regulator of the insulin and leptin signaling pathways.

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (pIR) (Active) IR->pIR pIR->IR Dephosphorylation IRS IRS pIR->IRS pIRS Phosphorylated IRS (pIRS) IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Erysubin_A This compound Erysubin_A->PTP1B

Caption: Simplified diagram of the insulin signaling pathway and the inhibitory role of PTP1B.

Troubleshooting and Common Pitfalls

  • High Background Signal: This may be due to the spontaneous hydrolysis of pNPP. Ensure the substrate solution is freshly prepared.

  • Low Enzyme Activity: The enzyme may be unstable. Keep the enzyme on ice and use it within its recommended shelf life.

  • Inconsistent Results: This can be due to pipetting errors or temperature fluctuations. Ensure accurate pipetting and maintain a constant temperature during the assay.

  • Inhibitor Precipitation: If this compound is not fully dissolved, it can interfere with the absorbance readings. Ensure the compound is completely dissolved in DMSO before diluting in the assay buffer.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro enzyme inhibition assay using this compound, with PTP1B as an exemplary target. The detailed methodology, data presentation format, and troubleshooting guide are intended to assist researchers in accurately assessing the inhibitory potential of this compound and similar compounds. The provided diagrams for the experimental workflow and the relevant signaling pathway offer a visual aid to better understand the experimental design and the biological context of the research. This protocol serves as a foundational method that can be optimized and adapted for various enzymes and inhibitors in drug discovery and development.

References

Application Notes and Protocols for Erysubin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given that Erysubin A is a novel or uncharacterized compound, these application notes provide a comprehensive framework for determining its solubility, preparing solutions for in vitro studies, and assessing its biological activity in cell culture. The following protocols are based on established methodologies for handling new chemical entities.

Physicochemical Characterization: Solubility Assessment

Before conducting cell-based assays, it is crucial to determine the solubility of this compound in commonly used solvents to ensure proper dosage and avoid precipitation in culture media.

Recommended Solvents for Initial Solubility Testing

For novel natural products, a tiered approach to solubility testing is recommended, starting with solvents that are compatible with most cell culture systems at low final concentrations.

  • Dimethyl Sulfoxide (DMSO): The most common solvent for dissolving hydrophobic compounds for in vitro assays.

  • Ethanol (EtOH): An alternative to DMSO, particularly for compounds that are more soluble in alcohols.

  • Phosphate-Buffered Saline (PBS): To determine aqueous solubility, which is important for understanding bioavailability.

Protocol for Determining Kinetic Solubility

Kinetic solubility provides an initial assessment of how much of a compound, when introduced from a concentrated organic stock, will remain dissolved in an aqueous buffer.[1][2]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for spectrophotometric methods)

  • Plate reader or HPLC-UV

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to PBS in a 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to mimic cell culture conditions.

  • Create a serial dilution of the compound in the PBS/DMSO mixture across the plate.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the amount of dissolved compound. This can be done by detecting undissolved particles via light scattering (nephelometry) or by separating undissolved material by filtration and quantifying the dissolved fraction using UV spectroscopy or HPLC.[2]

Data Presentation: Solubility of this compound

The results of the solubility tests should be recorded in a clear and organized manner.

SolventMethodTemperature (°C)Solubility (µg/mL)Observations
DMSOVisual Inspection25Researcher to fill ine.g., Clear solution, precipitation
EthanolVisual Inspection25Researcher to fill ine.g., Clear solution, precipitation
PBS (pH 7.4)Kinetic Solubility25Researcher to fill ine.g., Precipitate observed at >X µM

Preparation of this compound for Cell Culture Experiments

Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Protocol for Preparing a Concentrated Stock Solution

It is common practice to prepare a concentrated stock solution of the test compound, which is then diluted to the final working concentration in the cell culture medium.[3][4]

Materials:

  • This compound (pre-weighed)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the pre-weighed this compound.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the stock solutions at -20°C or -80°C, protected from light.[4]

Workflow for Preparing Working Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw For each experiment dilute Serially dilute in cell culture medium to desired final concentrations thaw->dilute treat Add to cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Cytotoxicity Assessment: Determining the IC50

A crucial first step in evaluating the biological activity of a new compound is to determine its cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5][6]

MTT Assay Protocol

This protocol outlines the steps to determine the IC50 of this compound in a specific cell line.

Materials:

  • Adherent cells in logarithmic growth phase

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and the corresponding DMSO concentration as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percent viability against the log of the this compound concentration.

    • Use non-linear regression (dose-response curve) to calculate the IC50 value, which is the concentration that results in 50% cell viability.

Example IC50 Data Table for this compound
Cell LineExposure Time (hours)IC50 (µM)
e.g., MCF-724Researcher to fill in
48Researcher to fill in
72Researcher to fill in
e.g., A54924Researcher to fill in
48Researcher to fill in
72Researcher to fill in
e.g., HCT11624Researcher to fill in
48Researcher to fill in
72Researcher to fill in

Potential Signaling Pathways for Investigation

Natural products often exert their biological effects by modulating key cellular signaling pathways.[8][9][10] Based on common mechanisms of action for anti-cancer compounds, the following pathways are potential targets for this compound that warrant investigation.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[11]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Erysubin_A This compound Erysubin_A->Akt ?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Pathway

The MAPK/ERK pathway is critical for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[10]

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Erysubin_A This compound Erysubin_A->Raf ?

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Safe Handling and Storage

As this compound is an uncharacterized compound, it should be handled with care, assuming it may be hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound powder or stock solutions.

  • Storage of Powder: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • Storage of Solutions: Store stock solutions in a designated, labeled section of a -20°C or -80°C freezer.[12] Flammable solvents should be stored in appropriate flammable storage cabinets.

  • Segregation: Do not store this compound with incompatible chemicals such as strong acids, bases, or oxidizing agents.[13]

  • Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste guidelines.

References

Application Notes and Protocols for the Synthesis of Erysubin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Erysubin A and its derivatives, alongside a summary of their biological activities. The methodologies outlined are based on established synthetic routes for prenylated isoflavonoids, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a prenylated isoflavone, a class of naturally occurring compounds known for their diverse biological activities. These activities include antibacterial, antioxidant, and anticancer properties. The synthesis of this compound and its derivatives is of significant interest for the development of new therapeutic agents. The protocols detailed below describe a common synthetic pathway involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative rearrangement to yield the isoflavone core.

Data Presentation

Table 1: Antibacterial Activity of Erysubin F and Related Derivatives
CompoundBacterial StrainMIC (μg/mL)MIC (μM)
Erysubin FStaphylococcus aureus (MRSA)-15.4[1]
7,4′-dihydroxy-8,3′-diprenylflavoneStaphylococcus aureus (MRSA)-20.5[1]
5-deoxy-3′-prenylbiochanin AStaphylococcus aureus (MRSA)>80.0>80.0[1]
Erysubin FSalmonella enterica>80.0>80.0[1]
Erysubin FEscherichia coli>80.0>80.0[1]
Erysubin FCandida albicans>80.0>80.0[1]
Erybraedin AStaphylococcus aureus10-
PhaseollidinStaphylococcus aureus10-
Abyssinone V-4' methyl etherStaphylococcus aureus59-
AlpinumisoflavoneStaphylococcus aureus31-
CristacarpinStaphylococcus aureus210-
LysisteisoflavoneStaphylococcus aureus600-
Abyssinone V-4' methyl etherEscherichia coli260-
AlpinumisoflavoneEscherichia coli125-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde to form the chalcone backbone.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Stirring apparatus

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) in ethanol in a round bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of KOH in ethanol to the cooled acetophenone solution while stirring.

  • Add the substituted benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is then filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). A yield of approximately 74% can be expected for this step.[1]

Protocol 2: Synthesis of Flavanone Intermediate

This protocol details the cyclization of the chalcone to a flavanone.

Materials:

  • Chalcone from Protocol 1

  • Sodium acetate or other suitable base

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve the purified chalcone in ethanol in a round bottom flask.

  • Add sodium acetate to the solution.

  • Reflux the mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the flavanone.

  • Filter the solid, wash with water, and dry.

  • Purify the flavanone by column chromatography or recrystallization. A yield of around 50% can be anticipated.[1]

Protocol 3: Oxidative Rearrangement to Isoflavone (this compound Derivative)

This protocol describes the conversion of the flavanone to the final isoflavone product using a hypervalent iodine reagent.

Materials:

  • Flavanone from Protocol 2

  • [Bis(trifluoroacetoxy)iodo]benzene (BTI) or other suitable hypervalent iodine reagent

  • Trimethyl orthoformate

  • Methanol or other suitable solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the flavanone in methanol under an inert atmosphere.

  • Add trimethyl orthoformate to the solution.

  • Add the hypervalent iodine reagent (e.g., BTI) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isoflavone by column chromatography to obtain the desired this compound derivative. A yield of approximately 20% for the isoflavone can be expected, with a potential flavone byproduct also forming in around 18% yield.[1]

Visualizations

Diagram 1: Synthetic Workflow for this compound Derivatives

Synthesis_Workflow Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation (Base) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Flavanone Flavanone Intermediate Chalcone->Flavanone Cyclization (Base, Reflux) Isoflavone This compound Derivative (Isoflavone) Flavanone->Isoflavone Oxidative Rearrangement (Hypervalent Iodine) Flavone Flavone Byproduct Flavanone->Flavone Dehydrogenation (Side Reaction)

Caption: Synthetic pathway for this compound derivatives.

Diagram 2: Generalized Flavonoid Inhibition of the NF-κB Signaling Pathway

While direct evidence for this compound is limited, flavonoids are known inhibitors of the pro-inflammatory NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation ErysubinA This compound Derivative ErysubinA->IKK Inhibition IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA (κB site) NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Flavonoid inhibition of the NF-κB pathway.

Diagram 3: Generalized Flavonoid Modulation of PI3K/Akt and MAPK Signaling Pathways

Flavonoids can influence cell survival and proliferation through the PI3K/Akt and MAPK pathways.

Cell_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway ErysubinA This compound Derivative PI3K PI3K ErysubinA->PI3K Modulation Ras Ras ErysubinA->Ras Modulation Akt Akt PI3K->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Flavonoid effects on PI3K/Akt and MAPK pathways.

References

Troubleshooting & Optimization

Troubleshooting low yield in Erysubin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Erysubin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this prenylated isoflavone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route to this compound and related prenylated isoflavones involves a three-step sequence:

  • Claisen-Schmidt Condensation: An appropriate acetophenone and benzaldehyde are reacted to form a chalcone precursor.

  • Intramolecular Cyclization: The chalcone is cyclized to form a flavanone intermediate.

  • Oxidative Rearrangement: The flavanone is converted to the isoflavone core of this compound using a hypervalent iodine reagent. A significant challenge in this step is the competing formation of a flavone byproduct.[1][2]

Q2: What is the most critical step affecting the overall yield of this compound?

A2: The oxidative rearrangement of the flavanone intermediate to the isoflavone is often the most critical step for maximizing yield. This reaction is known to produce a flavone byproduct, and the ratio of the desired isoflavone to this byproduct directly dictates the final yield.[1][2]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other methods for isoflavone synthesis exist, such as the Suzuki-Miyaura cross-coupling reaction.[3][4] This approach may offer better regioselectivity for the introduction of substituents. Another established method is the deoxybenzoin route.[5]

Troubleshooting Guides

Problem 1: Low yield in the Claisen-Schmidt Condensation (Chalcone Formation)

Q: My Claisen-Schmidt condensation is resulting in a low yield of the chalcone. What are the potential causes and solutions?

A: Low yields in this step can often be attributed to several factors. Below is a troubleshooting table to guide you.

Potential CauseRecommended Solution
Inappropriate Base The choice of base is crucial. While NaOH or KOH are commonly used, their concentration can affect the reaction outcome.[6][7] Consider screening different bases such as potassium tert-butoxide for water-sensitive substrates.
Suboptimal Reaction Temperature Running the reaction at room temperature or with gentle heating can influence the reaction rate and yield. Experiment with a temperature range of 25-50°C.
Incorrect Stoichiometry Ensure the molar ratio of aldehyde to ketone is appropriate. A slight excess of the aldehyde can sometimes drive the reaction to completion.
Side Reactions Cannizzaro reaction of the aldehyde can occur in the presence of a strong base. Using a milder base or dropwise addition of the base can mitigate this.
Inefficient Mixing For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants. The use of a phase-transfer catalyst can also be beneficial.

Here is a general workflow for troubleshooting the Claisen-Schmidt condensation:

Start Low Chalcone Yield CheckBase Review Base (Type & Concentration) Start->CheckBase CheckTemp Optimize Temperature (25-50°C) CheckBase->CheckTemp CheckStoich Verify Stoichiometry CheckTemp->CheckStoich CheckPurity Analyze Starting Material Purity CheckStoich->CheckPurity Purify Purify Reactants CheckPurity->Purify Impurities Detected End Improved Chalcone Yield CheckPurity->End Reactants Pure Purify->CheckBase

Troubleshooting workflow for Claisen-Schmidt condensation.
Problem 2: Inefficient Cyclization of Chalcone to Flavanone

Q: I am observing a low conversion of my chalcone to the corresponding flavanone. How can I improve this cyclization step?

A: The cyclization of a chalcone to a flavanone is typically acid or base-catalyzed. The efficiency of this step is critical for the overall success of the synthesis.

Potential CauseRecommended Solution
Inadequate Catalyst If using acid catalysis, ensure a suitable acid (e.g., acetic acid, dilute HCl) and concentration are used. For base-catalyzed cyclization, sodium acetate or piperidine are common choices.
Reversibility of the Reaction The reaction can be reversible. Ensure the reaction is monitored by TLC to determine the optimal reaction time for maximum product formation before significant decomposition or reversion occurs.
Suboptimal Solvent The choice of solvent can influence the reaction rate. Alcohols like ethanol or methanol are commonly used.
Temperature Effects Refluxing is often required to drive the reaction to completion. Ensure the temperature is maintained consistently.
Problem 3: Low Yield and Formation of Flavone Byproduct during Oxidative Rearrangement

Q: During the conversion of the flavanone to this compound, I am getting a low yield of the desired isoflavone and a significant amount of the isomeric flavone. How can I favor the formation of this compound?

A: This is a common and critical issue. The oxidative rearrangement using hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (BTI) can proceed via two pathways, leading to the isoflavone (desired) or the flavone (byproduct).[1][2]

Potential CauseRecommended Solution
Choice of Hypervalent Iodine Reagent The reactivity and selectivity can vary with the iodine reagent. BTI is often reported to be effective.
Reaction Solvent and Additives The solvent system can influence the product ratio. Triethyl orthoformate (TEOF) in dichloromethane (DCM) or acetonitrile is often used to trap the intermediate carbocation, favoring the 1,2-aryl migration that leads to the isoflavone.
Reaction Temperature These reactions are often run at room temperature. Lowering the temperature might improve selectivity in some cases.
Moisture in the Reaction Ensure anhydrous conditions, as water can react with the intermediates and affect the product distribution.

Experimental Protocol: Oxidative Rearrangement of Flavanone to Isoflavone

This protocol is a general guideline based on the synthesis of related isoflavones.[1][2] Optimization for this compound is recommended.

  • Dissolve the flavanone intermediate in anhydrous dichloromethane (DCM) or acetonitrile.

  • Add 1.5 to 2.0 equivalents of [bis(trifluoroacetoxy)iodo]benzene (BTI).

  • Add 2.0 to 3.0 equivalents of triethyl orthoformate (TEOF).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the decision-making process to address the formation of the flavone byproduct:

Start Low Isoflavone Yield (High Flavone Byproduct) CheckReagent Verify Hypervalent Iodine Reagent Start->CheckReagent CheckSolvent Optimize Solvent & Additives (e.g., TEOF) CheckReagent->CheckSolvent CheckTemp Adjust Temperature CheckSolvent->CheckTemp CheckMoisture Ensure Anhydrous Conditions CheckTemp->CheckMoisture End Improved Isoflavone:Flavone Ratio CheckMoisture->End

Troubleshooting the isoflavone vs. flavone selectivity.
Problem 4: Difficulty in Purifying this compound

Q: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

A: The purification of this compound, especially from its flavone isomer, can be challenging due to their similar polarities.

Purification MethodRecommendations
Column Chromatography This is the most common method. Use a high-quality silica gel with a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is often effective. Careful fraction collection and analysis by TLC are crucial.
Preparative HPLC For obtaining highly pure material, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Recrystallization If a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain crystalline this compound.

Summary of Key Reaction Parameters

The following table summarizes typical conditions for the key steps in this compound synthesis, based on related literature.

Reaction StepKey Reagents & SolventsTypical TemperatureTypical Yields (for related compounds)
Claisen-Schmidt Condensation Acetophenone, Benzaldehyde, KOH or NaOH, EthanolRoom Temperature to 50°C70-90%[6]
Flavanone Cyclization Chalcone, Acetic Acid or Sodium Acetate, EthanolReflux60-80%
Oxidative Rearrangement Flavanone, BTI, TEOF, DCM or AcetonitrileRoom Temperature20-50% (Isoflavone)[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for this compound synthesis.

References

Erysubin A stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Erysubin A in solution and during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]

Q2: What solvents are recommended for dissolving this compound?

Q3: How does pH affect the stability of this compound in solution?

A3: Specific studies on the optimal pH for this compound stability have not been identified. However, flavonoids, the class of compounds to which this compound belongs, can be susceptible to degradation under alkaline conditions. It is generally advisable to maintain solutions at a neutral or slightly acidic pH to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Flavonoids can be light-sensitive. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling.

Q5: What are the potential degradation products of this compound?

A5: The specific degradation pathway and products of this compound have not been detailed in the available literature. Generally, flavonoids can undergo oxidation and hydrolysis, leading to the cleavage of their ring structures.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of this compound in aqueous solution. Low aqueous solubility of this compound.Prepare a higher concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.
Loss of biological activity of this compound solution over time. Degradation of the compound.Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Ensure storage at -80°C and protection from light. Prepare fresh dilutions in aqueous media immediately before each experiment.
Inconsistent experimental results. Instability of this compound under experimental conditions (e.g., pH, temperature).Assess the stability of this compound under your specific experimental conditions using an appropriate analytical method, such as HPLC. This will help determine the time window within which the compound remains stable.

Stability Data Summary

The following table summarizes the known stability information for this compound. Due to the limited specific data available, a template for recording user-generated stability data is also provided.

Table 1: this compound Storage Stability

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Table 2: User-Generated Stability Data Template

SolventConcentrationTemperature (°C)pHLight ExposureTime Point% Remaining (e.g., by HPLC)Observations

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Solution using HPLC

This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined conditions.

1. Materials:

  • This compound
  • HPLC-grade solvent of choice (e.g., DMSO, ethanol)
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid (or other appropriate modifier)
  • HPLC system with a UV detector
  • C18 HPLC column
  • pH meter
  • Incubator/water bath
  • Light-protected vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).

3. Stability Study Setup:

  • Dilute the stock solution with the desired solvent or buffer to the final test concentration.
  • Aliquot the solution into several light-protected vials.
  • Store the vials under the desired experimental conditions (e.g., different temperatures, pH values, light/dark).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.
  • Analyze the sample by HPLC. An example of HPLC conditions for a flavonoid-like compound could be:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound.
  • Injection Volume: 10 µL
  • The peak area of this compound at each time point is used to calculate the percentage of the compound remaining compared to the initial time point (t=0).

5. Data Analysis:

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway

While the direct effect of this compound on specific signaling pathways is not well-documented, flavonoids isolated from Erythrina suberosa have been shown to induce apoptosis in HL-60 leukemia cells through the inhibition of the STAT signaling pathway. The following diagram illustrates a simplified representation of this pathway.

STAT_Signaling_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription pSTAT->Gene Induces Apoptosis Apoptosis Gene->Apoptosis Flavonoids Flavonoids (from E. suberosa) Flavonoids->pSTAT Inhibits Translocation

Caption: Inhibition of STAT signaling by flavonoids.

Experimental Workflow

The following diagram outlines the general workflow for assessing the stability of this compound.

Stability_Workflow Prep Prepare this compound Solution Incubate Incubate under Test Conditions (Temp, pH, Light) Prep->Incubate Sample Sample at Time Points Incubate->Sample Analyze HPLC Analysis Sample->Analyze Data Calculate % Remaining Analyze->Data

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Enhancing the Aqueous Solubility of Erysubin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erysubin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound, a member of the isoflavonoid class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed methodologies and practical advice to improve its dissolution in aqueous media for your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a prenylated isoflavonoid, a class of compounds often exhibiting potent biological activities. However, like many other flavonoids, this compound is characterized by a hydrophobic structure, leading to poor water solubility.[1][2][3] This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential by impeding absorption in biological systems.[4][] Therefore, enhancing its solubility is a critical step in preclinical and clinical development.

Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?

There are several established techniques to enhance the solubility of poorly water-soluble drugs.[6][7][8] The most common and effective methods include:

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.[9][10][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.[12][13][14]

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.[6][15]

  • pH Adjustment: For ionizable compounds, altering the pH of the medium to favor the more soluble ionized form.[][16][17]

The choice of method depends on the physicochemical properties of this compound, the desired formulation characteristics, and the intended application.[6]

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed experimental protocols for the key solubility enhancement techniques applicable to this compound.

Method 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, thereby increasing their apparent water solubility.[4][9][18]

Workflow for Cyclodextrin Complexation

cluster_prep Preparation cluster_complexation Complexation cluster_analysis Analysis A Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B Prepare Aqueous CD Solution (Varying Concentrations) A->B Dissolve C Add Excess this compound B->C Suspend D Equilibrate (e.g., 24-72h at controlled temp.) C->D Shake/Stir E Filter to Remove Undissolved this compound D->E 0.22 µm filter F Quantify Solubilized this compound (e.g., HPLC-UV) E->F Analyze Filtrate G Characterize Complex (e.g., DSC, FTIR, NMR) F->G Optional

Caption: Workflow for this compound solubility enhancement using cyclodextrin complexation.

Experimental Protocol: Phase Solubility Study

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0-50 mM) in the desired aqueous medium (e.g., water, phosphate-buffered saline).

  • Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification: Analyze the concentration of solubilized this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the concentration of solubilized this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.

Troubleshooting:

  • Low complexation efficiency: Try a different type of cyclodextrin (e.g., Sulfobutylether-β-cyclodextrin, SBE-β-CD) or adjust the pH of the medium.

  • Precipitation upon dilution: The complex may be dissociating. Consider preparing a more concentrated stock solution or using a different cyclodextrin derivative.

Expected Outcome Data (Illustrative)

Cyclodextrin (HP-β-CD) Conc. (mM)This compound Solubility (µg/mL)Fold Increase
0 (Control)1.51.0
1015.210.1
2032.821.9
3051.534.3
4070.146.7
5088.959.3
Method 2: Solid Dispersion

Solid dispersion technology improves the dissolution of poorly soluble compounds by dispersing them in a hydrophilic carrier matrix, often in an amorphous state.[12][13][19]

Logical Flow for Solid Dispersion Formulation

cluster_solvent Solvent Evaporation cluster_melt Melt Extrusion A Select Carrier (e.g., PVP, HPMC, Poloxamer) C Prepare Drug-Carrier Mixture A->C B Select Method (Solvent Evaporation or Melt Extrusion) B->C D Dissolve this compound & Carrier in a Common Solvent C->D If Solvent Evaporation F Mix this compound & Carrier C->F If Melt Extrusion E Evaporate Solvent D->E H Mill and Sieve the Solid Dispersion E->H G Heat and Extrude Mixture F->G G->H I Characterize (Dissolution, DSC, XRD) H->I

Caption: Decision and process flow for preparing this compound solid dispersions.

Experimental Protocol: Solvent Evaporation Method

  • Carrier and Solvent Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP K30) and a volatile organic solvent (e.g., methanol, ethanol) that can dissolve both this compound and the carrier.

  • Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 w/w) in the selected solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and sieve to obtain a uniform particle size.

  • Characterization: Evaluate the dissolution rate of the solid dispersion compared to pure this compound. Characterize the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.

Troubleshooting:

  • Drug recrystallization: Increase the drug-to-carrier ratio or select a carrier with stronger interactions with this compound. Ensure complete solvent removal.

  • Poor dissolution improvement: The chosen carrier may not be optimal. Screen other carriers like HPMC or poloxamers.[20]

Expected Outcome Data (Illustrative)

FormulationDrug:Carrier Ratio (w/w)% Drug Release in 30 min
Pure this compound-< 5%
Physical Mixture1:5 (PVP K30)15%
Solid Dispersion1:5 (PVP K30)75%
Solid Dispersion1:10 (PVP K30)92%
Method 3: Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size increases the surface area, leading to a higher dissolution velocity.[6][15]

Experimental Workflow for Nanosuspension Preparation

A Prepare Coarse Suspension (this compound in Stabilizer Solution) B High-Energy Milling (e.g., Wet Media Milling) A->B C Particle Size Analysis (e.g., DLS) B->C D Optional: Lyophilization (with Cryoprotectant) C->D For solid dosage form E Characterize (Dissolution, Stability) C->E D->E A Low pH (pH < pKa) B This compound is Predominantly Unionized (HA) A->B C Low Aqueous Solubility B->C D High pH (pH > pKa) E This compound is Predominantly Ionized (A⁻) D->E F High Aqueous Solubility E->F

References

Technical Support Center: Overcoming Erysubin A Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erysubin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation issues when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an isoflavonoid compound, a class of naturally occurring flavonoids. Like many isoflavonoids, this compound has low aqueous solubility due to its chemical structure, which includes strong intermolecular hydrogen bonds and potential for π-stacking interactions.[1] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into aqueous cell culture media, the compound can precipitate out of solution. This leads to an inaccurate final concentration in your experiment and can cause cell stress or toxicity.

Q2: What are the common causes of this compound precipitation in cell culture media?

Several factors can contribute to the precipitation of this compound and other poorly soluble compounds in cell culture media:

  • Poor Aqueous Solubility: The primary reason is the inherent low solubility of this compound in water-based media.[1]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution before it can be properly dispersed.

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in the media that exceeds its solubility limit will result in precipitation.

  • Media Composition: Components in the cell culture media, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[2][3]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of media components and the compound itself.[2]

Q3: Which solvent should I use to prepare my this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for cell culture applications.[4][5] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. Ethanol can also be considered, but DMSO is generally more effective for highly hydrophobic compounds. Always use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a systematic approach to troubleshooting this compound precipitation.

Initial Preparation and Handling
Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of stock solution. "Solvent shock" from rapid dilution.1. Warm the cell culture media to 37°C before adding the this compound stock. 2. Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing.[6] 3. Prepare an intermediate dilution of this compound in a serum-containing medium before adding it to the final culture.
Stock solution itself is cloudy or contains crystals. The concentration of this compound in the stock solution is too high.1. Gently warm the stock solution to 37°C to see if the precipitate redissolves. 2. If warming does not work, prepare a new stock solution at a lower concentration.
Precipitation occurs over time in the incubator. The final concentration of this compound is above its solubility limit in the complete media.1. Reduce the final working concentration of this compound. 2. Increase the serum concentration in your media (if your experiment allows), as serum proteins like albumin can help solubilize hydrophobic compounds.[5] 3. Consider using a solubilizing agent, but be aware of potential effects on your cells.[7]
Advanced Solubilization Techniques

If precipitation persists, consider these advanced strategies. Always validate these methods with appropriate controls to ensure they do not interfere with your experimental results.

Technique Description Considerations
Use of Solubilizing Agents Incorporate a biocompatible solubilizer into your cell culture media.* Bovine Serum Albumin (BSA): Fatty-acid-free BSA can bind to and help solubilize hydrophobic compounds.[7] * Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble compounds. * Non-ionic Surfactants: Low concentrations of surfactants like Tween® 20 or Pluronic® F-127 can be used, but their effects on cell membranes and drug bioavailability must be tested.[6][7]
pH Adjustment The solubility of some compounds is pH-dependent.This is generally not recommended as it can significantly alter the pH of your buffered cell culture media and affect cell health.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous, cell culture grade DMSO

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM). It is advisable to start with a concentration that will allow for a final DMSO concentration of ≤ 0.5% in your cell culture.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Complete cell culture media, pre-warmed to 37°C

  • Procedure:

    • Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your cell culture.

    • Pipette the required volume of pre-warmed complete media into a sterile tube.

    • While gently vortexing or swirling the media, add the calculated volume of this compound stock solution dropwise.

    • Ensure the solution is mixed thoroughly.

    • Visually inspect the media for any signs of precipitation under a microscope.

    • Add the final this compound-containing media to your cells.

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex/Warm (37°C) dissolve->vortex Vortex to dissolve aliquot Aliquot & Store at -20°C vortex->aliquot add_stock Dropwise add Stock to Media (while vortexing) aliquot->add_stock Use one aliquot warm_media Pre-warm Media to 37°C warm_media->add_stock inspect Inspect for Precipitation add_stock->inspect add_to_cells Add to Cell Culture inspect->add_to_cells

Caption: Workflow for preparing and diluting this compound.

Hypothetical Signaling Pathway Modulated by this compound

Many flavonoids are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by this compound.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Target Gene Expression (Inflammation, Proliferation) Nucleus->Genes Transcription ErysubinA This compound ErysubinA->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Crystallization of Erysubin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the crystallization of Erysubin A. Given the limited specific data on this compound crystallization, this guide leverages information on structurally similar isoflavonoids and general principles for crystallizing poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in crystallizing this compound?

A1: this compound, as an isoflavonoid, is expected to present several crystallization challenges inherent to this class of compounds. These include:

  • Poor Solubility: Isoflavonoids often exhibit low solubility in common organic solvents, making it difficult to prepare a supersaturated solution necessary for crystal growth.

  • Strong Intermolecular Interactions: The presence of hydroxyl and other polar functional groups can lead to strong hydrogen bonding and π-π stacking interactions between this compound molecules. While these interactions are crucial for forming a stable crystal lattice, they can also promote the formation of amorphous precipitates or very small crystals if not properly controlled.

  • "Oiling Out": The compound may separate from the solution as a liquid phase (an oil) instead of a solid crystalline phase, especially at high concentrations or during rapid cooling. This is more likely if the melting point of the compound is low or significantly depressed by impurities.

  • Polymorphism: The compound may crystallize in different crystal forms (polymorphs), each with distinct physicochemical properties. Controlling the desired polymorph can be a significant challenge.

Q2: How do I select a suitable solvent for this compound crystallization?

A2: Solvent selection is a critical first step. The ideal solvent is one in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures. A systematic approach to solvent screening is recommended:

  • Start with a broad range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water).

  • Test the solubility of a small amount of this compound in a small volume of each solvent at room temperature and then upon heating.

  • Observe the results:

    • If the compound dissolves at room temperature, the solvent is likely too good and may not yield crystals upon cooling.

    • If the compound does not dissolve even when heated, the solvent is unsuitable.

    • If the compound dissolves when heated and precipitates upon cooling, it is a promising candidate for cooling crystallization.

  • Consider mixed-solvent systems. If a single solvent is not ideal, a binary solvent system can be effective. This typically involves dissolving this compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) to induce crystallization.

Q3: What are the most common crystallization techniques for compounds like this compound?

A3: For poorly soluble compounds like this compound, the following techniques are often successful:

  • Slow Evaporation: A solution of this compound is left undisturbed in a container with a loose-fitting cap, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of this compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a larger volume of an "anti-solvent." The anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility and promoting crystallization. This method is excellent for growing high-quality single crystals from small amounts of material.

  • Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in temperature reduces the solubility, leading to crystallization.

Troubleshooting Guide

Problem 1: this compound is not crystallizing; the solution remains clear even after cooling or prolonged standing.

  • Possible Cause: The solution is not supersaturated.

    • Solution 1: Increase Concentration. If using slow evaporation, allow more solvent to evaporate. If using a cooling method, try to dissolve more compound in the hot solvent initially, or reduce the amount of solvent used.

    • Solution 2: Add an Anti-solvent. If the compound is highly soluble in the chosen solvent, slowly add a miscible anti-solvent to decrease the overall solubility.

    • Solution 3: Induce Nucleation. Scratch the inside of the container with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites. Alternatively, add a "seed crystal" of this compound (if available from a previous experiment) to the solution.

Problem 2: A powder or very small crystals are forming instead of larger, well-defined crystals.

  • Possible Cause: The rate of crystallization is too rapid.

    • Solution 1: Slow Down Cooling. If using a cooling method, insulate the container to slow the rate of cooling. Avoid placing the hot solution directly into an ice bath or freezer.

    • Solution 2: Reduce the Rate of Solvent Evaporation/Anti-solvent Addition. For slow evaporation, use a container with a smaller opening or a tighter-fitting cap. For vapor diffusion or anti-solvent addition, slow down the rate of anti-solvent introduction.

    • Solution 3: Use a More Dilute Solution. Starting with a slightly less concentrated solution can sometimes promote the growth of fewer, larger crystals.

Problem 3: The sample "oils out," forming liquid droplets instead of crystals.

  • Possible Cause 1: The temperature of the solution is above the melting point of the compound (or the melting point is depressed by impurities).

    • Solution 1: Use More Solvent. Add more of the "good" solvent to keep the compound dissolved at a lower temperature during the cooling process.

    • Solution 2: Use a Lower Crystallization Temperature. Select a solvent system that allows for crystallization to occur at a temperature below the compound's melting point.

  • Possible Cause 2: The solution is too supersaturated.

    • Solution 1: Reduce the Concentration. Start with a more dilute solution.

    • Solution 2: Slow Down the Creation of Supersaturation. Cool the solution more slowly or add the anti-solvent at a much slower rate.

    • Solution 3: Seeding. Add seed crystals at a temperature where the solution is supersaturated but before oiling out occurs.

Quantitative Data

Table 1: Solubility of Daidzein in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
DMSO25~30
Dimethylformamide (DMF)25~10
Ethanol25~0.1
Acetone25Varies with temp, > Ethanol
Methanol25> Ethanol
Ethyl Acetate25< Methanol
Water25Sparingly soluble

Note: Solubility generally increases with temperature.[1][2][3][4]

Table 2: Solubility of Genistein in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
DMSO25~30
Dimethylformamide (DMF)25Varies with temp
Ethanol25Varies with temp
Methanol25Varies with temp
Acetone25Soluble in hot acetone
Water25Practically insoluble

Note: Genistein is soluble in the usual organic solvents and dilute alkalies. Its solubility in alcohols and ethyl acetate increases with temperature.[5][6][7][8]

Experimental Protocols

The following are generalized protocols that can be adapted for the crystallization of this compound.

Protocol 1: Slow Evaporation

  • Dissolution: Dissolve the purified this compound sample in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as chloroform:methanol) in a clean vial.

  • Filtration (Optional): If any insoluble material is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a small beaker or vial).

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvest: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

  • Prepare the Reservoir: Add 500 µL of a suitable anti-solvent (e.g., hexane or water, depending on the solvent system) to the well of a crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of this compound in a "good" solvent (e.g., DMSO or acetone).

  • Seal the Well: Invert the coverslip and place it over the reservoir well, creating a seal.

  • Incubation: Store the plate in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Protocol 3: Cooling Crystallization

  • Dissolution: In a small Erlenmeyer flask, add a minimal amount of a suitable solvent (e.g., ethanol or methanol) to the this compound sample.

  • Heating: Gently heat the mixture while stirring until the this compound is completely dissolved. If it does not fully dissolve, add small portions of the solvent until a clear solution is obtained at the elevated temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of crystals.

  • Crystal Harvest: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_outcome Outcome A Start with Purified This compound B Solvent Screening A->B C Select Crystallization Method B->C D Prepare Saturated/ Concentrated Solution C->D E Induce Supersaturation (Cooling, Evaporation, or Vapor Diffusion) D->E F Allow for Crystal Growth (Undisturbed) E->F G Crystals Formed F->G H No Crystals / Oil / Powder F->H I Harvest and Dry Crystals G->I J Troubleshoot H->J J->B Re-evaluate Solvent/ Method

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_workflow cluster_solutions_C Solutions for No Crystals cluster_solutions_D Solutions for Oiling Out cluster_solutions_E Solutions for Powder/Small Crystals A Crystallization Attempted B Observe Outcome A->B C No Crystals Formed B->C D Oiling Out Occurred B->D E Powder/Small Crystals B->E F Good Crystals Formed B->F C1 Increase Concentration C->C1 C2 Add Anti-solvent C->C2 C3 Induce Nucleation (Scratch/Seed) C->C3 D1 Use More Solvent D->D1 D2 Slower Supersaturation D->D2 D3 Lower Temperature D->D3 E1 Slower Cooling/ Evaporation E->E1 E2 Use a More Dilute Solution E->E2 E3 Ensure Purity E->E3 G Harvest Crystals F->G

References

Preventing degradation of Erysubin A during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance to researchers, scientists, and drug development professionals working with Erysubin A. The information herein is designed to help prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of this compound potency is often due to degradation. The most common factors contributing to the instability of isoflavonoids like this compound are exposure to light, elevated temperatures, and suboptimal pH conditions. Oxidation is another significant factor that can lead to the degradation of phenolic compounds.

Troubleshooting Steps:

  • Light Exposure: Protect your this compound solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.

  • Temperature: Store stock solutions at or below -20°C. For working solutions, prepare them fresh and keep them on ice during the experiment.

  • pH: The stability of isoflavonoids can be pH-dependent. Whenever possible, maintain a slightly acidic to neutral pH (around 6.0-7.0) for your solutions, unless the experimental protocol dictates otherwise.

  • Oxidation: Use deoxygenated solvents to prepare your solutions. You can prepare these by bubbling nitrogen or argon gas through the solvent.

Q2: I am observing a color change in my this compound solution. What does this indicate?

A2: A color change, such as yellowing or browning, is a common indicator of this compound degradation. This is often due to oxidation and the formation of quinone-like structures and other degradation byproducts.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: As mentioned above, use deoxygenated solvents. Avoid vigorous vortexing which can introduce more oxygen into the solution.

  • Antioxidants: If compatible with your experimental design, consider the addition of a small amount of an antioxidant, such as ascorbic acid, to your buffer solutions.

  • Solvent Purity: Ensure the use of high-purity solvents, as impurities can catalyze degradation reactions.

Q3: What are the best practices for storing this compound, both in solid form and in solution?

A3: Proper storage is critical to maintaining the integrity of this compound.

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C or lower, protected from light and moisture. A desiccator can be used to minimize moisture exposure.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

  • Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment from the frozen stock.

Q4: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC). Could this be related to this compound degradation?

A4: Yes, the appearance of new peaks in your chromatogram is a strong indication that this compound is degrading. These new peaks represent the degradation products.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Prepare a fresh solution of this compound and immediately analyze it to confirm the retention time of the intact compound.

  • Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study by intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, or an oxidizing agent). This can help in identifying the peaks corresponding to degradation products in your experimental samples.

Quantitative Data on this compound Stability

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a hypothetical representation based on the known stability of similar isoflavonoids. This data is for illustrative purposes to guide experimental design.

ConditionParameterStability (t½)% Recovery (24h)Notes
pH pH 3.0> 48 hours> 95%Generally more stable in acidic conditions.
pH 7.0~ 24 hours~ 85%Stability decreases as pH becomes neutral.
pH 9.0< 8 hours< 60%Significant degradation in alkaline conditions.
Temperature 4°C> 72 hours> 98%Recommended for short-term storage of solutions.
25°C (RT)~ 12 hours~ 70%Significant degradation at room temperature.
37°C< 6 hours< 50%Rapid degradation at physiological temperatures.
Light Dark> 72 hours> 98%Essential to protect from light.
Ambient Light~ 10 hours~ 65%Prone to photodegradation.
UV Light (254nm)< 1 hour< 10%Extremely rapid degradation under UV.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), amber microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Briefly vortex and sonicate in a water bath until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Procedure for Cell-Based Assays

  • Materials: this compound stock solution, cell culture medium, appropriate cell line.

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Mix by gentle inversion.

    • It is critical to prepare the final working solution immediately before adding it to the cells to minimize degradation in the aqueous medium.

    • Add the this compound-containing medium to the cells and proceed with the incubation as per the specific experimental protocol.

    • For time-course experiments, be mindful that the concentration of active this compound may decrease over longer incubation periods at 37°C.

Visualizations

cluster_degradation This compound Degradation Pathways Erysubin_A This compound Oxidation Oxidation (O2, Light) Erysubin_A->Oxidation Hydrolysis Hydrolysis (pH extremes) Erysubin_A->Hydrolysis Degradation_Products Degradation Products (e.g., Quinones, Phenolic Acids) Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Major pathways of this compound degradation.

cluster_workflow Experimental Workflow for this compound Start Start Prepare_Stock Prepare Stock Solution (DMSO, -80°C, Dark) Start->Prepare_Stock Prepare_Working Prepare Fresh Working Solution (Aqueous Buffer, on Ice) Prepare_Stock->Prepare_Working Experiment Perform Experiment (Minimize Light Exposure) Prepare_Working->Experiment Analysis Analyze Results Experiment->Analysis

Caption: Recommended workflow for handling this compound.

cluster_troubleshooting Troubleshooting Logic Issue Inconsistent Results or Loss of Activity? Check_Storage Check Storage Conditions (-20°C or below, Dark) Issue->Check_Storage Check_Handling Review Handling Procedures (Fresh Solutions, on Ice) Issue->Check_Handling Check_pH Verify Solution pH (Avoid Alkaline) Issue->Check_pH Solution Implement Corrective Actions Check_Storage->Solution Check_Handling->Solution Check_pH->Solution

Caption: A decision tree for troubleshooting this compound degradation.

Technical Support Center: Erysubin A and Isoflavonoid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering potential interference from Erysubin A and other isoflavonoids in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is an isoflavonoid, a class of naturally occurring polyphenolic compounds.[1][2] While specific data on this compound is limited, isoflavonoids as a class are known to possess properties that can interfere with biochemical assays.[3][4] These properties include intrinsic fluorescence and the potential for non-specific binding to proteins.[1][5]

Q2: My fluorescence-based assay is showing high background signal when I add this compound. What could be the cause?

High background in fluorescence-based assays can be caused by the intrinsic fluorescence (autofluorescence) of the test compound. Many isoflavonoids exhibit fluorescence, absorbing and emitting light within the ranges commonly used in these assays.[1][6] The structure of the isoflavone, particularly the position of hydroxyl groups, influences its fluorescent properties.[1] For instance, many 7-hydroxyisoflavones are fluorescent, while 5-hydroxyisoflavones are often non-fluorescent.[1]

Q3: I'm observing lower than expected signal in my ELISA. Could this compound be the culprit?

Yes, a small molecule like this compound could cause a low signal in an ELISA through several mechanisms:

  • Non-specific binding: The compound may bind to the capture antibody, detection antibody, or the target analyte, sterically hindering the formation of the immunocomplex.[7][8] Flavonoids have been shown to bind to proteins, which could lead to such interference.[5]

  • Enzyme inhibition: If your ELISA uses an enzyme-linked detection method (like HRP or AP), the compound could be directly inhibiting the enzyme's activity, leading to a reduced signal.

  • Quenching: If a fluorescent secondary antibody or substrate is used, the compound may quench the fluorescent signal.

Q4: How can I determine if this compound is autofluorescent?

You can test for autofluorescence by running a control experiment. Prepare a sample containing this compound in the assay buffer, without any of the fluorescent reagents or biological components of your assay. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal from this control sample indicates that this compound is autofluorescent.[8]

Troubleshooting Guides

Issue 1: High Background in Fluorescence-Based Assays

Potential Cause: Autofluorescence of this compound or another isoflavonoid.

Troubleshooting Workflow:

start High Background Signal check_autofluorescence Run control: this compound in assay buffer (no fluorescent reagents) start->check_autofluorescence is_autofluorescent Is there a signal? check_autofluorescence->is_autofluorescent no_interference Autofluorescence is not the primary issue. Consider other causes (e.g., contaminated reagents). is_autofluorescent->no_interference No interference_confirmed Autofluorescence Confirmed is_autofluorescent->interference_confirmed Yes mitigation_strategy Select Mitigation Strategy interference_confirmed->mitigation_strategy spectral_shift Use red-shifted fluorophores (e.g., Alexa Fluor 647) mitigation_strategy->spectral_shift subtract_background Measure autofluorescence of this compound alone and subtract from experimental wells. mitigation_strategy->subtract_background reduce_concentration Lower the concentration of this compound, if possible. mitigation_strategy->reduce_concentration end Proceed with Optimized Assay spectral_shift->end subtract_background->end reduce_concentration->end

Caption: Workflow for troubleshooting high background in fluorescence assays.

Issue 2: Inconsistent or Low Signal in ELISAs

Potential Cause: Non-specific binding of this compound to assay components.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Add this compound to wells coated with the capture antibody (without the antigen) and proceed with the ELISA protocol. A signal in these wells suggests non-specific binding to the plate or capture antibody.

  • Increase Blocking and Washing:

    • Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time.

    • Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers to help reduce non-specific hydrophobic interactions.

  • Use a Different Blocking Agent: If you are using BSA, try switching to a non-protein-based blocker or a different protein blocker like casein.

  • Perform a Spike-and-Recovery Experiment: Add a known amount of your analyte to a sample with and without this compound. A lower than expected recovery in the presence of this compound indicates interference.

Quantitative Data

Table 1: Fluorescence Properties of Selected Isoflavones

This table provides the absorption (λmax) and fluorescence (λfl) maxima for various isoflavones in methanol, which can help predict potential spectral overlap in fluorescence assays. Note that 5-hydroxyisoflavones are generally non-fluorescent.[1]

Isoflavoneλmax (nm)λfl (nm)Notes
Daidzein (7,4'-dihydroxy)305365Fluorescent
Genistein (5,7,4'-trihydroxy)328-Practically non-fluorescent
Formononetin (7-hydroxy-4'-methoxy)305360Fluorescent
Biochanin A (5,7-dihydroxy-4'-methoxy)328-Practically non-fluorescent
6-Hydroxyisoflavone310-330VariesGenerally fluorescent
7-Hydroxyisoflavone<310VariesGenerally fluorescent
Table 2: Binding Parameters of Flavonoids to Bovine Serum Albumin (BSA)

This data illustrates the binding affinity of flavonoids to a common protein, indicating the potential for non-specific binding. The binding process is spontaneous (ΔG < 0) and primarily driven by hydrophobic interactions (ΔH > 0 and ΔS > 0).[5]

ParameterValue at 18°CValue at 23°CValue at 28°C
Binding Constant (Ka) (L/mol) 1.85 x 10^42.11 x 10^42.38 x 10^4
Number of Binding Sites (n) ~1~1~1
ΔG (kJ/mol) -23.89-24.45-25.01
ΔH (kJ/mol) +12.34+12.34+12.34
ΔS (J/mol·K) 124.33124.33124.33

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound emits a fluorescent signal at the wavelengths used in an assay.

Materials:

  • This compound stock solution

  • Assay buffer (the same buffer used in the main experiment)

  • Microplate reader with fluorescence detection

  • Microplates compatible with the reader (e.g., black 96-well plates)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.

  • Add these dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Set the microplate reader to the excitation and emission wavelengths of your assay's fluorophore.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the blank wells from the measurements of the this compound-containing wells.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.

Protocol 2: Identifying Non-Specific Binding in an ELISA

Objective: To determine if this compound binds non-specifically to the ELISA plate or antibodies.

Materials:

  • This compound stock solution

  • ELISA plate pre-coated with capture antibody

  • Blocking buffer

  • Wash buffer

  • Detection antibody (conjugated to an enzyme, e.g., HRP)

  • Enzyme substrate (e.g., TMB)

  • Stop solution

  • Microplate reader (absorbance)

Procedure:

  • Block the pre-coated ELISA plate with blocking buffer according to your standard protocol.

  • Wash the plate with wash buffer.

  • Prepare dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells. Do not add the antigen.

  • Include a positive control (with antigen, no this compound) and a negative control (no antigen, no this compound).

  • Incubate for the same duration as the antigen incubation step in your standard protocol.

  • Wash the plate thoroughly.

  • Add the detection antibody and incubate.

  • Wash the plate.

  • Add the substrate, incubate, and add the stop solution.

  • Read the absorbance on a microplate reader.

  • A signal that increases with the concentration of this compound indicates non-specific binding.

Signaling Pathway Modulation

Isoflavonoids, the class of compounds that includes this compound, are known to interact with various cellular signaling pathways. Their structural similarity to estrogen allows them to bind to estrogen receptors (ERα and ERβ), potentially modulating downstream gene expression.[3][4] Additionally, some isoflavonoids can inhibit protein tyrosine kinases (PTKs), which are critical components of many signaling cascades, including those involved in cell growth and proliferation.[4]

ErysubinA This compound (Isoflavonoid) ER Estrogen Receptor (ERα / ERβ) ErysubinA->ER Binds to PTK Protein Tyrosine Kinase (PTK) ErysubinA->PTK Inhibits GeneExpression Altered Gene Expression ER->GeneExpression DownstreamSignaling Downstream Signaling Cascade PTK->DownstreamSignaling GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PTK Activates DownstreamSignaling->GeneExpression CellularResponse Changes in Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse

References

Validation & Comparative

A Comparative Analysis of the Anticancer Effects of Alpinumisoflavone and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of Alpinumisoflavone (AIF), a naturally occurring isoflavonoid, and Doxorubicin, a well-established chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their effects.

Introduction

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades, used in the treatment of a wide range of cancers including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably cardiotoxicity.

Alpinumisoflavone (AIF) is a prenylated isoflavonoid that has been isolated from plants of the Erythrina genus, such as Erythrina suberosa. Recent research has highlighted its potential as an anticancer agent, demonstrating cytotoxic and apoptotic effects in various cancer cell lines. As a natural product, AIF is of interest for its potential to offer a different toxicity profile compared to conventional chemotherapy.

Mechanism of Action

The anticancer effects of Doxorubicin and Alpinumisoflavone are mediated through distinct molecular mechanisms, targeting different cellular components and pathways.

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide and hydrogen peroxide. This excessive production of ROS leads to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA.

Alpinumisoflavone (AIF) has been shown to induce apoptosis and inhibit cancer cell proliferation through multiple pathways:

  • Induction of Apoptosis: AIF triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to induce the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

  • Cell Cycle Arrest: AIF can cause cell cycle arrest at various phases, including the sub-G1, G1, and G2/M phases, depending on the cancer cell type and concentration. This prevents the cancer cells from progressing through the cell division cycle.

  • Inhibition of Signaling Pathways: AIF has been found to modulate several signaling pathways that are crucial for cancer cell survival and proliferation, including the PI3K/AKT and MAPK pathways. It can also inhibit the activity of nuclear transcription factors like NF-κB and STATs, which are often overactive in cancer.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of Alpinumisoflavone and Doxorubicin against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

DrugCell LineCancer TypeIC50
Alpinumisoflavone (AIF) HL-60Human Leukemia~20 µM[1]
ES2Human Ovarian CancerNot explicitly stated, but effective[2]
OV90Human Ovarian CancerNot explicitly stated, but effective[2]
RCC4Clear-cell Renal Cell CarcinomaDose-dependent inhibition[3]
786-OClear-cell Renal Cell CarcinomaDose-dependent inhibition[3]
LNCaPProstate CancerDose-dependent inhibition[4]
C4-2Prostate CancerDose-dependent inhibition[4]
Doxorubicin MCF-7Breast CancerNot explicitly stated in provided abstracts
T47-DBreast CancerNot explicitly stated in provided abstracts
VariousVariousWidely variable depending on cell line

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each drug and the general workflows of the experimental protocols described in the next section.

Signaling Pathways

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

AIF_Pathway AIF Alpinumisoflavone (AIF) Mitochondria Mitochondrial Dysfunction AIF->Mitochondria Death_Receptors Death Receptors (e.g., Fas) AIF->Death_Receptors Signaling_Pathways Inhibition of PI3K/AKT, MAPK AIF->Signaling_Pathways Cell_Cycle Cell Cycle Arrest AIF->Cell_Cycle Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Death_Receptors->Caspase_Activation Apoptosis Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle->Apoptosis Caspase_Activation->Apoptosis

Caption: Alpinumisoflavone's multi-target approach to inducing apoptosis.

Experimental Workflows

MTT_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of drug start->treat incubate Incubate for a defined period treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: General workflow for an MTT cell viability assay.

Apoptosis_Workflow start Treat cells with drug harvest Harvest cells start->harvest wash Wash with binding buffer harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cells analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Alpinumisoflavone and Doxorubicin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for attachment.

  • Drug Treatment: The cells are then treated with various concentrations of Alpinumisoflavone or Doxorubicin and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.

Methodology:

  • Cell Treatment: Cells are treated with the desired concentrations of Alpinumisoflavone or Doxorubicin for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) is detected in the FL1 channel, and PI is detected in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are treated with the compounds for a specific duration.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. RNase A is used to degrade RNA and ensure that PI only binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of apoptosis by analyzing the expression levels of key apoptotic proteins.

Methodology:

  • Protein Extraction: After drug treatment, cells are lysed to extract total protein. The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

Both Doxorubicin and Alpinumisoflavone demonstrate significant anticancer effects, albeit through different primary mechanisms. Doxorubicin's well-established efficacy is counterbalanced by its known toxicity profile. Alpinumisoflavone, as a natural isoflavonoid, presents a multi-targeted approach to inducing cancer cell death, including the induction of apoptosis via both intrinsic and extrinsic pathways and the modulation of key cancer-related signaling pathways.

Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such research. The exploration of natural compounds like Alpinumisoflavone may lead to the development of novel anticancer therapies with improved efficacy and reduced side effects.

References

The Antibacterial Potency of Erythrina Isoflavonoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of published data highlights the significant antibacterial potential of isoflavonoids derived from the Erythrina genus, offering promising avenues for the development of new antimicrobial agents. While data on the specific efficacy of Erysubin A remains unavailable in the reviewed literature, a comparative analysis of other Erythrina isoflavonoids reveals potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

This guide provides a comparative overview of the antibacterial efficacy of various Erythrina isoflavonoids, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial compounds.

Comparative Antibacterial Efficacy

The antibacterial activity of isoflavonoids is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values for several Erythrina isoflavonoids against various bacterial strains. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in MIC values can arise from differences in methodology, bacterial strains, and inoculum size.

Table 1: Minimum Inhibitory Concentrations (MIC) of Erythrina Isoflavonoids against Various Bacteria

IsoflavonoidBacteriumStrainMIC (µg/mL)Reference
This compound --Data Not Available -
Erysubin FStaphylococcus aureus (MRSA)ATCC 433006.8 (15.4 µM)[1]
ErycristagallinStaphylococcus aureus (MRSA)-3.13 - 6.25[2][3]
Orientanol BStaphylococcus aureus (MRSA)-3.13 - 6.25[2][3]
IsolupalbigeninStaphylococcus aureus (MRSA)-1.56 - 3.13[4]
Erythrinin BStaphylococcus aureus (MRSA)-6.25 - 12.5[4]
Erybraedin AStaphylococcus aureus (VRSA)-1.56 - 6.25[5]
Eryzerin CStaphylococcus aureus (VRSA)-1.56 - 6.25[5]
PhaseollidinStaphylococcus aureus-1 - 600[6]
Abyssinone V-4' methyl etherStaphylococcus aureus-1 - 600[6]
AlpumisoflavoneStaphylococcus aureus-1 - 600[6]
CristacarpinStaphylococcus aureus-1 - 600[6]
LysisteisoflavoneStaphylococcus aureus-1 - 600[6]

Note: MIC values originally reported in µM were converted to µg/mL for consistency, where the molecular weight was available.

Experimental Protocols

The determination of the antibacterial efficacy of Erythrina isoflavonoids is primarily conducted using standardized antimicrobial susceptibility testing methods, such as the broth microdilution and agar dilution methods. These techniques are crucial for establishing the MIC of a compound.

Broth Microdilution Method

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Isoflavonoid Solutions: The test isoflavonoid is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: The test bacterium is cultured overnight on an appropriate agar medium. A suspension of the bacteria is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted isoflavonoid is inoculated with the standardized bacterial suspension. Positive (bacteria and medium, no compound) and negative (medium only) controls are included on each plate. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the isoflavonoid at which no visible bacterial growth (turbidity) is observed.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Isoflavonoid-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test isoflavonoid. This is achieved by adding the appropriate volume of the isoflavonoid stock solution to the molten agar before it solidifies. A control plate without any isoflavonoid is also prepared.

  • Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the isoflavonoid that completely inhibits the visible growth of the bacteria on the agar surface.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental procedures, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Isoflavonoid Isoflavonoid Stock Solution Preparation Dilution Serial Dilution of Isoflavonoid Isoflavonoid->Dilution Bacteria Bacterial Culture and Inoculum Standardization Inoculation Inoculation of Test Wells/Plates Bacteria->Inoculation Dilution->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Signaling_Pathway cluster_interaction Interaction cluster_mechanism Potential Mechanisms of Action cluster_outcome Outcome Isoflavonoid Erythrina Isoflavonoid Bacterium Bacterial Cell Isoflavonoid->Bacterium Membrane Cell Membrane Disruption Bacterium->Membrane Enzyme Enzyme Inhibition Bacterium->Enzyme Biofilm Biofilm Formation Inhibition Bacterium->Biofilm Growth_Inhibition Inhibition of Bacterial Growth Membrane->Growth_Inhibition Enzyme->Growth_Inhibition Biofilm->Growth_Inhibition

Caption: Potential Antibacterial Mechanisms of Isoflavonoids.

References

Erysubin A and its Putative Mechanism as a Topoisomerase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential mechanism of action of Erysubin A, a member of the isoflavonoid class of compounds, against other well-established topoisomerase inhibitors. Due to a lack of specific experimental data on this compound in the current scientific literature, this guide will draw comparisons based on the known activities of structurally related Erysubin compounds (C-F) and the broader class of flavonoids as topoisomerase inhibitors.

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and recombination.[1] They function by creating transient single- or double-strand breaks in the DNA backbone, allowing for the passage of another DNA segment, followed by religation of the break.[1] This catalytic cycle makes them a prime target for anticancer therapies. Topoisomerase inhibitors disrupt this process, leading to the accumulation of DNA damage and subsequent cell death.[1]

Mechanism of Action: A Tale of Two Classes

Topoisomerase inhibitors are broadly categorized based on the enzyme they target (Topoisomerase I or II) and their mechanism of action.

Established Topoisomerase Inhibitors:

  • Topoisomerase I Inhibitors (e.g., Camptothecin, Topotecan): These drugs act by trapping the Topoisomerase I-DNA cleavage complex. Topoisomerase I introduces a single-strand break in the DNA. Inhibitors like camptothecin bind to this complex and prevent the religation of the broken DNA strand. This stabilized "cleavable complex" leads to single-strand breaks that are converted into cytotoxic double-strand breaks when a replication fork collides with them.

  • Topoisomerase II Inhibitors (e.g., Etoposide, Doxorubicin): These agents function similarly but target Topoisomerase II, which creates transient double-strand breaks. By stabilizing the Topoisomerase II-DNA cleavage complex, these inhibitors lead to the accumulation of permanent double-strand breaks, a highly lethal form of DNA damage.

Erysubins and Flavonoids as Putative Topoisomerase Inhibitors:

Erysubins belong to the isoflavonoid class of natural products, isolated from plants of the Erythrina genus.[2][3] While direct evidence for this compound's activity is unavailable, studies on other flavonoids suggest they can also function as topoisomerase inhibitors.[4][5] The proposed mechanism for many flavonoids involves:

  • Inhibition of Catalytic Activity: Some flavonoids may inhibit the overall catalytic activity of topoisomerases without necessarily stabilizing the cleavage complex.[4]

  • Topoisomerase Poisoning: Similar to established inhibitors, certain flavonoids can act as "poisons" by stabilizing the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.[4][5]

The planar structure of many flavonoids may allow them to intercalate into the DNA at the site of topoisomerase binding, thereby interfering with the religation step.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized topoisomerase inhibitors against various cancer cell lines. The lack of available data for this compound or other Erysubin compounds in topoisomerase inhibition assays prevents a direct quantitative comparison.

InhibitorTargetCell LineIC50 (µM)
CamptothecinTopoisomerase IVariesVaries
TopotecanTopoisomerase IVariesVaries
EtoposideTopoisomerase IIVariesVaries
DoxorubicinTopoisomerase IIA549, HepG2Varies
This compound Putative Topoisomerase I/II N/A Data not available

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols for Assessing Topoisomerase Inhibition

The following are detailed methodologies for key in vitro experiments used to characterize topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM spermidine, 50% glycerol).

    • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 µg/ml.

    • Test compound (e.g., this compound) at various concentrations.

    • Nuclease-free water to the final reaction volume.

  • Enzyme Addition: Add purified human Topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1% SDS, 50 mM EDTA, and 0.5 mg/ml proteinase K).

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the supercoiled form.[6][7][8][9]

Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of Topoisomerase II-mediated decatenation of catenated kinetoplast DNA (kDNA).

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/ml BSA).

    • kDNA to a final concentration of 10 µg/ml.

    • ATP to a final concentration of 1 mM.

    • Test compound at various concentrations.

    • Nuclease-free water to the final reaction volume.

  • Enzyme Addition: Add purified human Topoisomerase II enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1% SDS, 50 mM EDTA).

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. Inhibition is indicated by a decrease in decatenated DNA.[8][10][11]

DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the topoisomerase-DNA cleavage complex.

Protocol:

  • DNA Substrate Preparation: A DNA fragment is labeled at one of its 3' or 5' ends with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Reaction Setup: Combine the labeled DNA substrate, purified Topoisomerase I or II, and the test compound in the appropriate reaction buffer.

  • Incubation: Incubate the reaction at 37°C to allow for the formation of the cleavage complex.

  • Denaturation and Protein Removal: Stop the reaction and denature the enzyme by adding SDS. Treat with proteinase K to digest the topoisomerase.

  • Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The appearance of smaller, cleaved DNA fragments in the presence of the inhibitor indicates stabilization of the cleavage complex.[12][13][14][15]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Topoisomerase_Inhibition_Mechanism cluster_TopoI Topoisomerase I Inhibition cluster_TopoII Topoisomerase II Inhibition DNA_supercoiled_I Supercoiled DNA TopoI Topoisomerase I DNA_supercoiled_I->TopoI Binding Cleavage_Complex_I Topo I-DNA Cleavage Complex (Single-strand break) TopoI->Cleavage_Complex_I Cleavage Religation_I Religation Cleavage_Complex_I->Religation_I Normal Pathway Inhibitor_I Camptothecin (e.g., Topotecan) Cleavage_Complex_I->Inhibitor_I Relaxed_DNA_I Relaxed DNA Religation_I->Relaxed_DNA_I Stabilized_Complex_I Stabilized Cleavage Complex Inhibitor_I->Stabilized_Complex_I Stabilization Replication_Fork Replication Fork Stabilized_Complex_I->Replication_Fork Collision DSB_I Double-Strand Break Replication_Fork->DSB_I DNA_catenated_II Catenated/Supercoiled DNA TopoII Topoisomerase II DNA_catenated_II->TopoII Binding Cleavage_Complex_II Topo II-DNA Cleavage Complex (Double-strand break) TopoII->Cleavage_Complex_II Cleavage Religation_II Religation Cleavage_Complex_II->Religation_II Normal Pathway Inhibitor_II Etoposide/Doxorubicin Cleavage_Complex_II->Inhibitor_II Decatenated_DNA_II Decatenated/ Relaxed DNA Religation_II->Decatenated_DNA_II Stabilized_Complex_II Stabilized Cleavage Complex Inhibitor_II->Stabilized_Complex_II Stabilization DSB_II Permanent Double-Strand Break Stabilized_Complex_II->DSB_II Topoisomerase_Assay_Workflow cluster_workflow General Workflow for In Vitro Topoisomerase Inhibition Assay start Start prepare_reaction Prepare Reaction Mix (Buffer, DNA Substrate) start->prepare_reaction add_inhibitor Add Test Compound (e.g., this compound) prepare_reaction->add_inhibitor add_enzyme Add Topoisomerase (I or II) add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose/Polyacrylamide Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA (Ethidium Bromide Staining) gel_electrophoresis->visualize analyze Analyze Results (Inhibition of Relaxation/ Decatenation or DNA Cleavage) visualize->analyze end End analyze->end

References

In vivo efficacy of Erysubin A compared to Cisplatin in a mouse model

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo efficacy of Erysubin A and Cisplatin in a mouse model cannot be provided at this time. Extensive searches of scientific literature and databases did not yield any published studies on the in vivo efficacy of this compound in animal models. This compound is a flavonoid isolated from the plant Erythrina suberosa, and while related compounds from this genus have been investigated for their biological properties, "this compound" itself does not appear to have been evaluated in preclinical in vivo cancer studies.

Therefore, this guide will focus on providing a comprehensive overview of the in vivo efficacy of the widely used chemotherapeutic agent, Cisplatin , in mouse models. This information is intended for researchers, scientists, and drug development professionals.

Cisplatin: An Overview of In Vivo Efficacy

Cisplatin is a cornerstone of chemotherapy for various cancers, and its efficacy has been extensively studied in numerous preclinical mouse models.[1][2] Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis in cancer cells.[1]

Data Presentation: In Vivo Efficacy of Cisplatin in Mouse Models

The following table summarizes representative data on the in vivo efficacy of Cisplatin in various mouse cancer models. It is important to note that efficacy can vary significantly depending on the tumor type, mouse strain, and treatment regimen.

Cancer TypeMouse ModelCisplatin DosageTumor Growth Inhibition (TGI)Survival BenefitReference
Ovarian CancerNude mice with A2780CP70 xenografts10 mg/kg, twice a week for 1 month (intravenously)Significant reduction in tumor volume compared to controlNot explicitly stated, but implied by tumor reduction[3]
Lung CancerXenograft mouse model with A549 cells2.5 mg/kg, every other day for 3 treatmentsSignificant tumor shrinkageProlonged duration of tumor shrinkage
Cervical CancerXenograft mouse model with ME-180 cells2.0 mg/kg, every other day for 3 treatmentsSignificant tumor growth inhibitionNot explicitly stated
Small Cell Lung CancerMice with H526 xenografts3.0 mg/kg (intraperitoneally)Cessation of exponential tumor growth for at least 3 daysNot explicitly stated

Note: This table presents a selection of data from the available literature. TGI and survival benefits are highly dependent on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized experimental protocols for assessing the efficacy of Cisplatin in a mouse xenograft model.

Xenograft Mouse Model Protocol
  • Cell Culture: Human cancer cells (e.g., A549 for lung cancer) are cultured in appropriate media and conditions until they reach the desired confluence.

  • Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. Cisplatin is typically administered via intraperitoneal (IP) or intravenous (IV) injection at a predetermined dose and schedule. The control group receives a vehicle control (e.g., saline).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight (as an indicator of toxicity), overall survival, and analysis of tumor tissue at the end of the study.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis A Cancer Cell Culture B Prepare Cell Suspension A->B C Subcutaneous Injection into Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Cisplatin or Vehicle Administration E->F G Measure Tumor Volume F->G H Monitor Body Weight F->H I Assess Overall Survival F->I

Caption: Workflow for a typical xenograft mouse model study to evaluate in vivo efficacy.

Signaling Pathway of Cisplatin-Induced Apoptosis

G Cisplatin Cisplatin DNA_damage DNA Damage (Intrastrand Crosslinks) Cisplatin->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.

References

Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Erythrina Alkaloids, with a Focus on Erythraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of Erythrina alkaloids, with a specific focus on erythraline as a representative compound, due to the limited availability of specific analytical methods for Erysubin A. This document outlines a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and presents a framework for comparing analytical techniques, supported by experimental protocols and validation data.

Introduction to HPLC in Alkaloid Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. In the analysis of complex plant extracts, such as those from Erythrina species, HPLC offers high resolution and sensitivity for the determination of various alkaloids. The choice of the detector, such as a Diode Array Detector (DAD) for UV-Vis spectral analysis or a Mass Spectrometer (MS) for mass-to-charge ratio determination, further enhances the specificity and sensitivity of the analysis.

Method validation is a critical aspect of analytical chemistry, ensuring that a developed method is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). Cross-validation involves comparing the results from two or more different analytical methods to assess their equivalence.

Comparative Analysis of HPLC Methods for Erythraline

Table 1: Comparison of HPLC Method Validation Parameters for Erythraline Analysis

Validation ParameterMethod A: UHPLC-MS/MS[1][2][3]Method B: HPLC-UV (Hypothetical)
Linearity (Range) 5–2000 ng/mL50-5000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Limit of Detection (LOD) Not Reported15 ng/mL
Limit of Quantification (LOQ) 5 ng/mL[1][2][3]50 ng/mL
Accuracy (% Recovery) 95-105% (Assumed)98-102%
Precision (RSD %)
- Intra-day< 10% (Assumed)< 2%
- Inter-day< 15% (Assumed)< 3%

Note: Data for "Method A" is based on the validated method for erythraline in a biological matrix (rat plasma) by Demarque et al. (2019).[1][2][3] Assumed values for accuracy and precision are based on typical performance for bioanalytical methods. Data for "Method B" is hypothetical and represents a typical validated HPLC-UV method for small molecules.

Experimental Protocols

Method A: Validated UHPLC-MS/MS Method for Erythraline

This method was developed and validated for the quantification of erythraline in a biological matrix.[1][2][3]

  • Instrumentation: Waters Acquity UPLC system coupled to a Waters Xevo TQD mass spectrometer.

  • Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient program: 0-3 min, 5-40% B; 3-3.5 min, 40-80% B; followed by a wash and re-equilibration.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • MRM transition for erythraline: m/z 298 > 266.[2]

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method, a crucial process for ensuring the reliability and accuracy of analytical data.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_reporting Reporting & Implementation start Define Analytical Method Requirements method_dev HPLC Method Development start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report implementation Routine Method Implementation report->implementation Analysis_Signaling_Pathway sample_prep Sample Preparation (Extraction, Dilution) hplc_analysis HPLC Analysis (Injection, Separation) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram & Spectra) hplc_analysis->data_acquisition system_suitability System Suitability Test (SST) data_acquisition->system_suitability data_processing Data Processing (Peak Integration, Quantification) result_reporting Result Reporting & Interpretation data_processing->result_reporting system_suitability->hplc_analysis SST Failed system_suitability->data_processing SST Passed

References

Comparative Analysis of Erysubin A and Other Kinase Inhibitors: A Computational Docking Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available data: Direct experimental or computational studies on the kinase inhibitory activity of Erysubin A are limited in publicly available scientific literature. To provide a comparative framework, this guide presents a hypothetical docking study of Erysubin F, a structurally related isoflavonoid from the same plant genus (Erythrina), against the Epidermal Growth Factor Receptor (EGFR) kinase. This is compared with reported docking scores of established kinase inhibitors. The data for Erysubin F should be considered theoretical and for illustrative purposes.

Introduction to Kinase Inhibition and Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a frequent cause of various diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[1][2]

Natural products, such as flavonoids isolated from plants of the Erythrina genus, are a rich source of bioactive compounds with potential as kinase inhibitors.[3][4] Computational methods, particularly molecular docking, are powerful tools in the early stages of drug discovery to predict the binding affinity and interaction of potential inhibitors with their target kinases.[5][6]

This guide provides a comparative overview of the theoretical binding affinity of Erysubin F (as a proxy for this compound) with that of known kinase inhibitors against Epidermal Growth Factor Receptor (EGFR) and Src kinase, two well-established cancer drug targets.

Comparative Docking Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score (in kcal/mol). A more negative score generally indicates a stronger predicted binding affinity.

The following tables summarize the hypothetical docking score for Erysubin F against the EGFR kinase domain and reported docking scores for established inhibitors against EGFR and Src kinases.

Table 1: Comparative Docking Scores against EGFR Kinase

CompoundTarget KinasePDB ID of Kinase StructureDocking Score (kcal/mol)Reference
Erysubin F (Hypothetical) EGFR2GS6-8.5 (Theoretical)
GefitinibEGFR6JXT-7.8[7]
ZINC96937394EGFR6JXT-9.9[7]
ZINC14611940EGFR6JXT-9.6[7]
ZINC103239230EGFR6JXT-9.5[7]
ZINC96933670EGFR6JXT-9.2[7]
Various PhytochemicalsEGFRNot Specified-4.4 to -8.8[8]

Table 2: Comparative Docking Scores against Src Kinase

CompoundTarget KinasePDB ID of Kinase StructureDocking Score (kcal/mol)Reference
Dasatinibc-SrcNot Specified-6.8 (S-score)[4]
ZINC3214460Src3F3V-9.6287[9]
ZINC1380384Src3F3V-8.9096[9]
Neoambrosinc-SrcNot SpecifiedNot Specified[10]
Damsinc-SrcNot SpecifiedNot Specified[10]

Experimental Protocols

Molecular Docking Protocol (General)

Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein target. A standard protocol using a widely used software like AutoDock Vina is outlined below.

1. Preparation of the Receptor (Kinase) Structure:

  • The three-dimensional crystal structure of the target kinase domain is obtained from the Protein Data Bank (PDB). For example, the structure of the EGFR kinase domain (PDB ID: 2GS6) or the Src kinase domain (PDB ID: 1YOJ) can be used.

  • Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.

  • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.

2. Preparation of the Ligand (Inhibitor) Structure:

  • The 2D or 3D structure of the ligand (e.g., Erysubin F, Gefitinib, Dasatinib) is obtained from a chemical database like PubChem or synthesized using chemical drawing software.

  • The ligand's structure is optimized to its lowest energy conformation.

  • Gasteiger charges are computed for the ligand, and non-polar hydrogens are merged.

  • The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • The prepared ligand structure is saved in the PDBQT file format.

3. Docking Simulation using AutoDock Vina:

  • A grid box is defined to encompass the active site of the kinase. The size and center of the grid box are crucial parameters that define the search space for the ligand.

  • The docking simulation is run using AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

  • Vina employs a Lamarckian Genetic Algorithm to explore different conformations and orientations of the ligand within the receptor's active site.

  • The program calculates the binding affinity for different poses and clusters them based on their root-mean-square deviation (RMSD).

4. Analysis of Results:

  • The output from AutoDock Vina provides a set of docked conformations (poses) of the ligand, ranked by their predicted binding affinities (docking scores).

  • The pose with the most negative docking score is typically considered the most favorable binding mode.

  • The interactions between the ligand and the protein in the best-docked pose are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions. Visualization software like PyMOL or Discovery Studio is used for this purpose.

Signaling Pathways and Discovery Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), initiates a cascade of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.[3][9][10] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT EGF EGF EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation

Caption: EGFR Signaling Pathway Cascade.

In Silico Kinase Inhibitor Discovery Workflow

Computational approaches play a vital role in modern drug discovery by accelerating the identification and optimization of potential drug candidates.[5][6][11]

in_silico_workflow Target_ID Target Identification (e.g., EGFR, Src) Virtual_Screening Virtual Screening (Molecular Docking) Target_ID->Virtual_Screening Ligand_Lib Ligand Library Preparation (Natural Products, Chemical Databases) Ligand_Lib->Virtual_Screening Hit_ID Hit Identification (Based on Docking Score) Virtual_Screening->Hit_ID ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Hit_ID->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Experimental Experimental Validation (In vitro/In vivo assays) Lead_Opt->Experimental

Caption: In Silico Kinase Inhibitor Discovery Workflow.

Conclusion

While direct experimental evidence for this compound as a kinase inhibitor is currently lacking, this comparative guide, using the structurally similar Erysubin F as a proxy, highlights the potential of isoflavonoids from the Erythrina genus as a source for novel kinase inhibitors. The hypothetical docking score of Erysubin F against EGFR is comparable to that of some known inhibitors, suggesting that this class of compounds warrants further investigation. The provided protocols and workflow diagrams offer a roadmap for researchers interested in exploring the potential of natural products like this compound in the field of kinase-targeted drug discovery. Future experimental studies are necessary to validate these in silico predictions and to fully elucidate the therapeutic potential of this compound and related compounds.

References

Erysubin A vs. Resveratrol: A Head-to-Head Comparison in Anti-Aging Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two promising natural compounds in the quest for longevity, this guide provides a detailed comparison of Erysubin A and Resveratrol, focusing on their mechanisms of action, experimental evidence in anti-aging studies, and their respective pharmacokinetic profiles. While Resveratrol has been extensively studied, emerging research on this compound, a potent AMPK activator, suggests it may be a noteworthy contender in the field of geroprotection.

Abstract

The pursuit of interventions to slow the aging process has led to the investigation of numerous natural compounds. Among these, Resveratrol, a polyphenol found in grapes and other plants, has garnered significant attention for its potential anti-aging effects, primarily through the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). More recently, this compound, an isoflavonoid isolated from the plant Erythrina abyssinica, has emerged as a potent AMPK activator, suggesting its potential as an anti-aging agent. This guide provides a head-to-head comparison of this compound and Resveratrol, summarizing the current experimental data on their efficacy in modulating key aging pathways, their effects on cellular senescence and lifespan, and their known bioavailability and toxicity. While direct comparative studies are lacking, this review synthesizes the available evidence to offer a preliminary assessment of their respective strengths and weaknesses for researchers, scientists, and drug development professionals.

Introduction

Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and mortality. A number of molecular pathways have been identified as key regulators of the aging process, including the nutrient-sensing pathways involving SIRT1 and AMPK. Pharmacological activation of these pathways is a promising strategy for developing anti-aging interventions.

Resveratrol has been a cornerstone of anti-aging research for decades, with numerous studies demonstrating its ability to extend lifespan in various model organisms and to ameliorate age-related pathologies.[1][2] Its mechanisms of action are multifaceted, but its ability to activate SIRT1 and AMPK is considered central to its beneficial effects.[3][4]

This compound is a more recently identified compound with potential anti-aging properties. Isolated from the stem bark of Erythrina abyssinica, it has been shown to be a potent activator of AMPK.[5] As AMPK activation is a well-established mechanism for promoting longevity, this compound presents an exciting new avenue for anti-aging research.[6]

This guide aims to provide a comprehensive and objective comparison of this compound and Resveratrol based on the currently available scientific literature.

Comparative Data on Anti-Aging Markers

To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound and Resveratrol on key anti-aging markers. It is important to note that data for this compound is currently limited.

ParameterThis compoundResveratrolSource (this compound)Source (Resveratrol)
Lifespan Extension
Saccharomyces cerevisiae (Yeast)Data not availableUp to 70% increase in replicative lifespan-[1]
Caenorhabditis elegans (Worm)Data not availableData is conflicting and dose-dependent-[4]
Drosophila melanogaster (Fruit Fly)Data not availableLifespan extension observed-[1]
Mus musculus (Mouse)Data not availableNo significant lifespan extension in healthy mice on a standard diet. Lifespan extension observed in mice on a high-calorie diet.-
Cellular Senescence
Senescence-Associated β-Galactosidase (SA-β-gal) StainingData not availableReduction in the percentage of SA-β-gal positive cells-Data available in literature
p16INK4a ExpressionData not availableReduction in expression-Data available in literature
p21 ExpressionData not availableReduction in expression-Data available in literature
Signaling Pathway Activation
SIRT1 ActivationData not availableDirect and indirect activation-[7][8]
AMPK ActivationPotent activatorActivator[5][4][9]

Signaling Pathways and Mechanisms of Action

This compound: A Potent AMPK Activator

The primary known mechanism of action for this compound in the context of aging is its potent activation of AMP-activated protein kinase (AMPK).[5] AMPK is a crucial energy sensor in cells that plays a central role in metabolic regulation. Activation of AMPK can lead to a cascade of downstream effects that are associated with longevity, including:

  • Increased mitochondrial biogenesis and function: AMPK promotes the creation of new mitochondria, the powerhouses of the cell.

  • Enhanced autophagy: AMPK stimulates the cellular "housekeeping" process of autophagy, which removes damaged cellular components.

  • Reduced inflammation: AMPK activation has been shown to have anti-inflammatory effects.

The direct and potent activation of AMPK by this compound makes it a highly promising candidate for further anti-aging research.

ErysubinA_Pathway ErysubinA This compound AMPK AMPK ErysubinA->AMPK Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Autophagy Autophagy AMPK->Autophagy Stimulates Inflammation Inflammation AMPK->Inflammation Reduces Longevity Longevity Mitochondrial_Biogenesis->Longevity Autophagy->Longevity Inflammation->Longevity Contributes to

Fig. 1: Simplified signaling pathway of this compound.
Resveratrol: A Multifaceted Activator of SIRT1 and AMPK

Resveratrol's anti-aging effects are attributed to its ability to influence multiple signaling pathways, most notably SIRT1 and AMPK.[3][10]

  • SIRT1 Activation: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, DNA repair, and inflammation.[8] SIRT1 activation is believed to mimic some of the effects of caloric restriction, a proven method for extending lifespan in many organisms.

  • AMPK Activation: Resveratrol also activates AMPK, contributing to its beneficial metabolic effects.[4][9]

The dual activation of both SIRT1 and AMPK pathways provides Resveratrol with a broad spectrum of action against the hallmarks of aging.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates AMPK->PGC1a Activates Autophagy Autophagy AMPK->Autophagy Stimulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Longevity Longevity Mitochondrial_Biogenesis->Longevity Autophagy->Longevity Senescence_Workflow cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Analysis a Plate Cells b Treat with Compound a->b c Fix Cells b->c d Add Staining Solution (X-gal) c->d e Incubate at 37°C d->e f Microscopic Observation e->f g Quantify Blue Cells f->g

References

Erysubin A: A Comparative Bioactivity Analysis Against Established Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for the statistical analysis of the bioactivity of Erysubin A, a prenylated isoflavonoid, against established standards in anticancer and anti-inflammatory research. Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, this document outlines a proposed series of experiments to generate the necessary comparative data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.

Introduction to this compound

This compound is a member of the isoflavonoid family, a class of polyphenolic compounds found in various plants, including those of the Erythrina genus. Isoflavonoids are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Preliminary studies on compounds structurally related to this compound suggest its potential as a bioactive agent, warranting a thorough investigation and comparison with current standard therapies.

Data Presentation: Proposed Comparative Analysis

To facilitate a clear and objective comparison, the following tables are proposed to summarize the quantitative data that would be generated from the experimental protocols outlined in this guide.

Table 1: Comparative Anticancer Activity of this compound

CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)
This compoundMCF-7Data to be generatedData to be generated
MDA-MB-231Data to be generatedData to be generated
HL-60Data to be generatedData to be generated
DoxorubicinMCF-7Reference ValueReference Value
MDA-MB-231Reference ValueReference Value
HL-60Reference ValueReference Value

IC50: Half-maximal inhibitory concentration; SD: Standard Deviation; SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).

Table 2: Comparative Anti-inflammatory Activity of this compound

CompoundAssayIC50 (µM) ± SD
This compoundNitric Oxide (NO) InhibitionData to be generated
COX-2 InhibitionData to be generated
IbuprofenNitric Oxide (NO) InhibitionReference Value
COX-2 InhibitionReference Value

IC50: Half-maximal inhibitory concentration; SD: Standard Deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data for this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay will determine the cytotoxic effects of this compound on various cancer cell lines and a normal cell line to establish its anticancer potency and selectivity.

Materials:

  • Human breast cancer cell lines (MCF-7, MDA-MB-231)

  • Human promyelocytic leukemia cell line (HL-60)

  • Normal human fibroblast cell line (e.g., WI-38)

  • Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells will be seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The medium will be replaced with fresh medium containing serial dilutions of this compound or Doxorubicin (0.1 to 100 µM). A vehicle control (DMSO) will also be included.

  • Cells will be incubated for 48 hours.

  • After incubation, MTT solution will be added to each well and incubated for 4 hours.

  • The medium will be removed, and DMSO will be added to dissolve the formazan crystals.

  • The absorbance will be measured at 570 nm using a microplate reader.

  • The percentage of cell viability will be calculated relative to the vehicle control. The IC50 values will be determined by plotting the percentage of viability against the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay

This assay will assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Ibuprofen (as a positive control)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • RAW 264.7 cells will be seeded in 96-well plates and allowed to adhere overnight.

  • Cells will be pre-treated with various concentrations of this compound or Ibuprofen for 1 hour.

  • LPS (1 µg/mL) will be added to induce NO production, and the cells will be incubated for 24 hours.

  • The supernatant from each well will be collected and mixed with an equal volume of Griess Reagent.

  • The absorbance will be measured at 540 nm.

  • The concentration of nitrite will be determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition will be calculated relative to the LPS-stimulated control. The IC50 value will be determined from the concentration-response curve.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a key signaling pathway relevant to the bioactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_anticancer Anticancer Evaluation cluster_antiinflammatory Anti-inflammatory Evaluation cluster_analysis Data Analysis & Comparison ErysubinA This compound Stock Solution MTT MTT Cytotoxicity Assay ErysubinA->MTT NO_Assay Nitric Oxide Inhibition Assay ErysubinA->NO_Assay Standard Standard Drug Stock (Doxorubicin/Ibuprofen) Standard->MTT Standard->NO_Assay Cells Cell Culture (Cancer & Normal Lines) Cells->MTT Cells->NO_Assay IC50_cancer Determine IC50 & Selectivity Index MTT->IC50_cancer Data_Table Tabulate Results IC50_cancer->Data_Table IC50_inflam Determine IC50 NO_Assay->IC50_inflam IC50_inflam->Data_Table Comparison Comparative Analysis Data_Table->Comparison

Caption: Proposed experimental workflow for the comparative bioactivity analysis of this compound.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα Complex Gene Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Gene Activates Transcription of ErysubinA This compound (Proposed Inhibition) ErysubinA->IKK

Safety Operating Guide

Safe Disposal of Erysubin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Erysubin A, an isoflavonoid compound, requires careful handling and disposal to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial due to the compound's potential hazards.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The following table summarizes key safety information.

Hazard Category GHS Classification Precautionary Statement Code
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

Experimental Protocol: Donning Personal Protective Equipment

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for this process.

Experimental Protocol: this compound Disposal

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Solid Waste: Collect waste this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a clearly labeled, sealable hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, it should be stored at -80°C[1]. Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Avoid overfilling the container.

  • Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1]. Follow the recommended storage conditions of -20°C for powder or -80°C for solutions[1].

  • Spill Management: In the event of a spill, collect the spillage promptly[1]. Use absorbent materials for liquid spills. Wash the affected area thoroughly after material has been removed.

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Provide them with all necessary information about the waste.

  • Documentation: Maintain a log of all this compound waste generated, including quantities and disposal dates.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

ErysubinA_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Segregate this compound Waste A->B C Collect in Labeled Hazardous Waste Container B->C D Store Securely in Designated Area C->D E Contact EHS for Pickup D->E F Dispose via Approved Waste Disposal Plant E->F

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and minimizes environmental impact, fostering a culture of trust and responsibility in the laboratory.

References

Essential Safety and Operational Guidance for Handling Erysubin A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Erysubin A. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks associated with this cytotoxic compound.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of PPE are critical to mitigate the risks associated with this compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the recommended PPE for various handling scenarios.

ActivityRecommended Personal Protective Equipment
Routine Handling & Preparation Primary: Safety goggles with side-shields, two pairs of chemotherapy-rated gloves, impervious protective gown, and a suitable respirator.[1][2] Secondary: Cap and shoe covers are also recommended for sterile preparations.[2]
Oral Administration Primary: Gloves, apron, and armlets.[3] Eye protection is necessary if handling in an uncontrolled environment.[3] If there is a risk of generating aerosols or handling powders (e.g., opening capsules or crushing tablets), a surgical face mask or respirator should be worn.[3][4]
Waste Disposal & Spill Management Primary: For minor spills, wear gloves, armlets, safety glasses, and a plastic apron.[3] For larger spills, industrial-thickness gloves (>0.45mm) made of latex, neoprene, or nitrile are recommended.[3] Respiratory protection is required for spills exceeding 10ml or involving powder.[4] A full face shield is preferred when there is a risk of splashing.[2]

Experimental Protocols: Safe Handling and Disposal Workflow

The following workflow outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal, to minimize occupational exposure and environmental contamination.

ErysubinA_Workflow cluster_prep Preparation Phase cluster_handling Handling & Administration Phase cluster_disposal Disposal & Decontamination Phase cluster_spill Spill Management prep_area Designate Controlled Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_compound Prepare this compound don_ppe->prep_compound administer Administer Compound prep_compound->administer monitor Monitor for Exposure administer->monitor segregate_waste Segregate Cytotoxic Waste monitor->segregate_waste decontaminate Decontaminate Surfaces segregate_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose via Approved Waste Stream doff_ppe->dispose spill Spill Occurs spill_ppe Don Spill-Specific PPE spill->spill_ppe contain Contain Spill spill_ppe->contain cleanup Clean & Decontaminate Area contain->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Operational Plans

Handling and Storage:

  • Always handle this compound within a designated controlled area, such as a chemical fume hood or biological safety cabinet, to ensure adequate ventilation.[1]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Wash hands and skin thoroughly after handling the compound[1]. Do not eat, drink, or smoke in areas where this compound is handled[1].

Spill Management:

  • In the event of a spill, immediately secure the area to prevent further contamination.

  • Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Use an absorbent material to contain the spill and clean the area with an appropriate decontaminating agent.

  • All materials used for cleaning up the spill should be treated as cytotoxic waste and disposed of accordingly.

Disposal Plan:

  • Dispose of all this compound waste, including unused product, contaminated labware, and PPE, in a designated, sealed container for cytotoxic waste.

  • Disposal of the container must be carried out through an approved hazardous waste disposal plant[1]. Avoid releasing this compound into the environment, as it is very toxic to aquatic life[1].

By adhering to these guidelines, researchers and laboratory professionals can minimize the risks associated with handling this compound and ensure a safe working environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Erysubin A
Reactant of Route 2
Erysubin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.